molecular formula C32H34Cl2N4O4S B1684696 PHA-665752 CAS No. 477575-56-7

PHA-665752

Cat. No.: B1684696
CAS No.: 477575-56-7
M. Wt: 641.6 g/mol
InChI Key: OYONTEXKYJZFHA-SSHUPFPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHA-665752 is a member of the class of indolones that is 1,3-dihydro-2H-indol-2-one which is substituted by a (2,6-dichlorobenzyl)sulfonyl group at position 5 and by a (1H-pyrrol-2-yl)methylidene group at position 2, the pyrrole ring of which is substituted by methyl groups at positions 3 and 5, and by a [2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl group at position 4 (the Z,R isomer). It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of indolones, a pyrrolecarboxamide, a N-acylpyrrolidine, a sulfone, a dichlorobenzene, an enamide, a secondary carboxamide and a tertiary carboxamide.

Properties

IUPAC Name

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39)/b24-16-/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYONTEXKYJZFHA-SSHUPFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCC[C@@H]2CN3CCCC3)C)/C=C\4/C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197270
Record name PHA-665752
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477575-56-7
Record name (3Z)-5-[[(2,6-Dichlorophenyl)methyl]sulfonyl]-3-[[3,5-dimethyl-4-[[(2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]carbonyl]-1H-pyrrol-2-yl]methylene]-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477575-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHA-665752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477575567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-665752
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-665752
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VXU5T5R3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PHA-665752: A Technical Guide to its ATP-Competitive Inhibition of c-Met

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the compound's mechanism of action, its impact on cellular signaling and function, and provides comprehensive protocols for its preclinical evaluation.

Introduction to this compound and its Target: c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in various cellular processes, including proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1] this compound is a small molecule that functions as an ATP-competitive inhibitor of c-Met's catalytic activity, effectively blocking its downstream signaling cascades.[2][3]

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain. This direct competition with ATP prevents the autophosphorylation of the receptor, a critical step in its activation.[2][3] By blocking this initial activation event, this compound effectively abrogates all downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueTarget/SystemReference
Ki 4 nMc-Met Kinase[2][4]
IC50 (cell-free) 9 nMc-Met Kinase[2][4]
IC50 (c-Met Autophosphorylation) 25-50 nMHGF-stimulated cells[4]
Selectivity >50-fold vs. a panel of other tyrosine and serine/threonine kinasesVarious Kinases[2]

Table 2: Cellular Effects of this compound

EffectCell LineIC50 / ConcentrationObservationsReference
Inhibition of Cell Proliferation Various c-Met dependent tumor cells18-42 nMHGF-stimulated proliferation[4]
TPR-MET-transformed BaF3 cells<60 nMConstitutive proliferation[4]
Inhibition of Cell Motility Various c-Met dependent tumor cells40-50 nMHGF-stimulated motility[4]
TPR-MET-transformed BaF3 cells0.2 µM92.5% inhibition of constitutive motility[4]
Induction of Apoptosis GTL-16 cells0-1.25 µM (72 hrs)Induction in the presence and absence of HGF[2]
TPR-MET-transformed BaF3 cells0.2 µM (18 hrs)33.1% apoptosis[4]
Cell Cycle Arrest TPR-MET-transformed BaF3 cells0.2 µMIncrease in G1 phase from 42.4% to 77.0%[4]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDosing% Tumor Growth InhibitionReference
S114 xenografts7.5, 15, and 30 mg/kg/day (i.v.)20%, 39%, and 68% respectively[4]
NCI-H69 (SCLC)Not specified99%[4]
NCI-H441 (NSCLC)Not specified75%[4]
A549 (NSCLC)Not specified59%[4]

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway Inhibition by this compound

The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by this compound, leading to the blockade of downstream effector pathways.

cMet_Pathway cluster_activation Receptor Activation HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 PLCG PLC-γ cMet->PLCG FAK FAK cMet->FAK PHA665752 This compound PHA665752->cMet Inhibits ATP ATP ADP ADP ATP->ADP Kinase Activity PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Cell Motility & Invasion ERK->Motility STAT3->Proliferation PLCG->Motility FAK->Motility

Caption: Inhibition of c-Met signaling by this compound.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for characterizing a c-Met inhibitor like this compound.

Experimental_Workflow start Start biochemical Biochemical Assays start->biochemical cell_based Cell-Based Assays biochemical->cell_based kinase_assay In Vitro Kinase Assay (IC50, Ki) biochemical->kinase_assay selectivity Kinase Selectivity Panel biochemical->selectivity in_vivo In Vivo Studies cell_based->in_vivo proliferation Proliferation/Viability (MTT, BrdU) cell_based->proliferation apoptosis Apoptosis Assays (Annexin V, Caspase) cell_based->apoptosis migration Migration/Invasion (Transwell) cell_based->migration western_blot Western Blot (Phospho-protein analysis) cell_based->western_blot xenograft Tumor Xenograft Model in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end End xenograft->end pk_pd->end

Caption: Preclinical evaluation workflow for a c-Met inhibitor.

Detailed Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To determine the IC50 value of this compound for the inhibition of c-Met kinase activity.

Principle: This assay measures the phosphorylation of a peptide substrate by the c-Met kinase domain in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant c-Met kinase domain (e.g., GST-fusion protein).[4]

  • Kinase peptide substrate (e.g., poly-Glu-Tyr).[4]

  • ATP.

  • Divalent cations (MgCl2 or MnCl2).[4]

  • Kinase assay buffer.

  • This compound dissolved in DMSO.

  • 96-well or 384-well plates.

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase buffer to achieve the desired final concentrations.

  • In a multi-well plate, add the c-Met kinase, the peptide substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding a solution of ATP and divalent cations.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the enzyme kinetics.[4]

  • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • c-Met expressing cancer cell line.

  • Complete cell culture medium.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 18 or 72 hours).[4]

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-c-Met, phospho-Akt, phospho-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Materials:

  • Cancer cell line.

  • This compound.

  • HGF (for stimulated conditions).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, etc.).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Culture cells and treat with this compound for a specified time. For stimulated conditions, add HGF for a short period before lysis.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

  • Human cancer cell line.

  • Immunocompromised mice (e.g., nude or SCID mice).

  • This compound.

  • Vehicle for drug administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intravenous injection) and the vehicle to the respective groups according to a predetermined dosing schedule.[4]

  • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies).

  • Calculate the tumor growth inhibition for the treatment groups compared to the control group.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its ability to block c-Met signaling translates into significant anti-proliferative, pro-apoptotic, and anti-invasive effects in a variety of cancer models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on c-Met targeted therapies.

References

PHA-665752 downstream signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Downstream Signaling Pathways of PHA-665752

Introduction

This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor (HGF), a key player in cellular proliferation, motility, migration, and invasion. The aberrant activation of the HGF/c-Met signaling axis is a known driver in the tumorigenesis and metastatic progression of a multitude of human cancers. This compound has demonstrated considerable anti-tumor efficacy through the inhibition of c-Met autophosphorylation and the subsequent blockade of its downstream signaling cascades. This technical guide offers a comprehensive examination of the core downstream signaling pathways modulated by this compound, substantiated by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of the c-Met receptor. By occupying the ATP-binding pocket, it effectively prevents the autophosphorylation of the receptor, a pivotal event for the recruitment and subsequent activation of downstream signaling molecules. This inhibitory action is characterized by a high degree of selectivity for c-Met when compared to a broad panel of other receptor tyrosine kinases and serine/threonine kinases.

Core Downstream Signaling Pathways

The inhibition of c-Met by this compound results in the attenuation of several critical intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and motility.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling nexus that governs cell growth, survival, and metabolism. Following c-Met activation, the receptor's docking site recruits adaptor proteins such as Gab1, which in turn activates PI3K. This leads to the phosphorylation of PIP2 to generate PIP3, facilitating the recruitment and activation of Akt. Treatment with this compound has been demonstrated to suppress the phosphorylation of Akt, leading to the inactivation of this crucial pro-survival pathway. The downstream consequences include a reduction in cell proliferation and the induction of apoptosis.

RAS/MAPK (ERK) Pathway

The RAS/Mitogen-Activated Protein Kinase (MAPK) pathway, commonly referred to as the ERK pathway, plays an indispensable role in cell proliferation, differentiation, and survival. The activated c-Met receptor can recruit the Grb2-SOS complex, which subsequently activates RAS. This event initiates a phosphorylation cascade that proceeds through Raf, MEK, and ultimately ERK. The administration of this compound results in a marked decrease in the phosphorylation of ERK1/2, thereby impeding cell proliferation and promoting cell cycle arrest.

STAT Pathway

The Signal Transducer and Activator of Transcription (STAT) family of proteins function as transcription factors that orchestrate the expression of genes integral to cell growth, survival, and differentiation. The activation of c-Met can trigger the direct phosphorylation and activation of STAT3. Upon activation, STAT3 dimerizes, translocates to the nucleus, and drives the transcription of its target genes. This compound has been shown to effectively inhibit the phosphorylation of STAT3 in a variety of cancer cell lines.

PLC-γ Pathway

Phospholipase C-gamma (PLC-γ) is another direct substrate of the c-Met receptor. Upon phosphorylation, PLC-γ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules are involved in calcium signaling and the activation of protein kinase C (PKC), respectively, and this pathway contributes to cellular motility and invasion. The inhibition of c-Met by this compound effectively blocks the phosphorylation of PLC-γ.

FAK Pathway

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of cell adhesion, migration, and survival. The activation of c-Met can lead to the phosphorylation and subsequent activation of FAK. This compound has been observed to inhibit FAK phosphorylation, thereby impairing the motility and invasive capacity of cancer cells.

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data pertaining to the efficacy of this compound, derived from a range of in vitro and in vivo investigations.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueAssay TypeReference
c-Met Kinase Inhibition (IC50) 9 nMCell-free[1]
c-Met Kinase Inhibition (Ki) 4 nMCell-free[1]
c-Met Autophosphorylation (IC50) 25-50 nMCell-based[2]
Cell Proliferation (IC50) 18-42 nMCell-based (HGF-dependent)[2]
Cell Motility (IC50) 40-50 nMCell-based (HGF-dependent)[2]
TPR-MET transformed BaF3 cell growth (IC50) <60 nMCell-based[2]

Table 2: Selectivity of this compound for c-Met over other kinases (IC50)

KinaseIC50 (nM)Reference
c-Met 9
Ron 68
Flk-1 200
c-abl 1400
FGFR1 3000
EGFR 3800
c-src 6000
IGF-IR, PDGFR, AURORA2, PKA, PKBα, p38α, MK2, MK3 >10000

Table 3: Cellular Effects of this compound

EffectCell LineConcentrationResultReference
Inhibition of cell motility and migration TPR-MET-transformed BaF30.2 µM92.5% inhibition[2]
Induction of apoptosis TPR-MET-transformed BaF30.2 µM33.1% apoptotic cells[2]
G1 cell cycle arrest TPR-MET-transformed BaF30.2 µMIncrease in G1 phase from 42.4% to 77.0%[2]
Inhibition of tumor growth in vivo S114 xenografts30 mg/kg/day68% inhibition[3]
Inhibition of tumor growth in vivo GTL-16 xenograftsNot specifiedCytoreductive activity[4]

Mandatory Visualizations

PHA665752_Signaling_Pathway cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway cluster_plc PLC-γ Pathway cluster_fak FAK Pathway c-Met c-Met PI3K PI3K c-Met->PI3K Activates Grb2_SOS Grb2_SOS c-Met->Grb2_SOS Recruits STAT3 STAT3 c-Met->STAT3 Phosphorylates PLC-gamma PLC-γ c-Met->PLC-gamma Phosphorylates FAK FAK c-Met->FAK Activates HGF HGF HGF->c-Met Binds PHA665752 PHA665752 PHA665752->c-Met Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation Gene_Transcription Gene Transcription STAT3->Gene_Transcription Motility_Invasion_PLC Motility & Invasion PLC-gamma->Motility_Invasion_PLC Motility_Invasion_FAK Motility & Invasion FAK->Motility_Invasion_FAK

Caption: this compound inhibits c-Met, blocking multiple downstream oncogenic signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Functional Assays cluster_biochem Biochemical Analysis Cell_Culture Cancer Cell Lines (e.g., GTL-16, H441) PHA_Treatment Treat with this compound (various concentrations) Cell_Culture->PHA_Treatment Proliferation_Assay Proliferation Assay (BrdU) PHA_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) PHA_Treatment->Apoptosis_Assay Motility_Assay Motility/Wound Healing Assay PHA_Treatment->Motility_Assay Lysate_Prep Cell Lysis & Protein Quantification PHA_Treatment->Lysate_Prep Western_Blot Immunoblotting for Phospho-proteins (p-Met, p-Akt, p-ERK) Lysate_Prep->Western_Blot

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.

Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To ascertain the direct inhibitory potential of this compound on c-Met kinase activity.

Materials:

  • Recombinant c-Met kinase domain (e.g., GST-fusion protein)

  • Kinase peptide substrate (e.g., poly-Glu-Tyr)

  • This compound (solubilized in DMSO)

  • ATP

  • Divalent cations (MgCl₂ or MnCl₂)

  • Kinase assay buffer

  • 96-well microplates

  • Plate reader

Protocol:

  • Generate a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, combine the c-Met kinase domain, the peptide substrate, and the diluted this compound or a vehicle control (DMSO).

  • Initiate the kinase reaction by the addition of ATP and divalent cations.

  • Incubate the plate at 30°C for a duration that falls within the linear range of the assay.

  • Terminate the reaction and quantify the level of substrate phosphorylation using a suitable detection modality (e.g., radioactivity, fluorescence, or luminescence).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Immunoblotting for Phosphorylated Downstream Effectors

Objective: To evaluate the impact of this compound on the phosphorylation status of key downstream signaling proteins.

Materials:

  • Cancer cell lines (e.g., GTL-16, NCI-H441)

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-STAT3 (Tyr705))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in culture plates and allow for adherence.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with a range of this compound concentrations for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them using the prepared lysis buffer.

  • Quantify the protein concentration of the resulting lysates.

  • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane with TBST and subsequently incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Perform further washes and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to their total protein counterparts or a suitable loading control (e.g., β-actin).

Cell Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on cell proliferation.

Materials:

  • Cancer cell lines

  • This compound

  • HGF

  • BrdU labeling reagent

  • Fixing/Denaturing solution

  • Anti-BrdU detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Induce quiescence by culturing the cells in low-serum medium for 48 hours.

  • Treat the cells with various concentrations of this compound in the presence of HGF for 18 hours.

  • Add the BrdU labeling reagent to each well and incubate for 1-4 hours.

  • Remove the medium and add the Fixing/Denaturing solution for 30 minutes.

  • Wash the wells and add the anti-BrdU detection antibody for 1 hour.

  • Wash the wells and add the HRP-conjugated secondary antibody for 30 minutes.

  • Wash the wells and add TMB substrate, followed by an incubation of 15-30 minutes.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in culture plates and treat with this compound for a period of 24-72 hours.

  • Harvest all cells, including those in the supernatant, and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in a light-protected environment for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Quantify the percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cell populations.[5][6]

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cell migration.

Materials:

  • Cancer cell lines

  • This compound

  • Culture plates

  • Sterile pipette tip or a dedicated scratch tool

  • Microscope equipped with a camera

Protocol:

  • Seed cells in a culture plate and allow them to grow to a confluent monolayer.

  • Create a linear "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove any detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is closed.

  • Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound is a highly specific inhibitor of the c-Met receptor tyrosine kinase, which potently disrupts multiple downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and motility. A thorough understanding of these pathways, underpinned by robust quantitative data and meticulous experimental protocols, is paramount for researchers and professionals in the field of drug development who are focused on targeted cancer therapies. The methodologies detailed in this guide provide a solid foundation for the preclinical assessment of c-Met inhibitors and for elucidating their intricate mechanisms of action.

References

Data Presentation: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PHA-665752: Ki, IC50, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details its biochemical potency, cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

This compound is a selective, ATP-competitive inhibitor of the c-Met kinase.[1] Its inhibitory activity is most potent against c-Met, with significantly lower activity against a panel of other tyrosine and serine-threonine kinases, demonstrating its high selectivity.[1][2]

Table 1: In Vitro Enzyme Inhibition Data

This table summarizes the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound against c-Met and a panel of other kinases in cell-free enzymatic assays.

Kinase TargetKi (nM)IC50 (nM)
c-Met 4 9
Ron-68
Flk-1 (VEGFR2)-200
c-abl-1400
FGFR1-3000
EGFR-3800
c-src-6000
IGF-IR->10000
PDGFR->10000
AURORA2->10000
PKA->10000
PKBα (Akt)->10000
p38α->10000
MK2->10000
MK3->10000

Data sourced from references:[1][2]

Table 2: Cellular Activity Data

This table presents the IC50 values of this compound in various cell-based assays, reflecting its ability to inhibit c-Met signaling and associated cellular functions in a physiological context.

Cellular Process / Cell LineIC50 (nM)
c-Met Autophosphorylation (HGF-stimulated)25 - 50
Cell Proliferation (c-Met dependent)18 - 42
Cell Motility (c-Met dependent)40 - 50
Cell Growth (TPR-MET-transformed BaF3 cells)< 60

Data sourced from references:[2][3]

Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the kinase activity of the c-Met receptor. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met activates several downstream signaling cascades crucial for cell proliferation, survival, motility, and invasion.[4][5] this compound blocks the initial autophosphorylation of the receptor, thereby preventing the recruitment and activation of downstream effectors like Gab-1, ERK, Akt, and STAT3.[1][2]

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 Directly Phosphorylates PHA665752 This compound PHA665752->cMet Inhibits Kinase Activity PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK (ERK) RAS->MAPK Proliferation Proliferation MAPK->Proliferation Motility Motility & Invasion STAT3->Motility

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro and cell-based assays.

In Vitro c-Met Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

  • Reaction Components : The assay mixture contains a purified recombinant c-Met kinase domain (e.g., a GST-fusion protein), a generic kinase substrate (such as poly-Glu-Tyr or a specific peptide), ATP, and a divalent cation (e.g., 10-20 mM MgCl₂ or MnCl₂).[2]

  • Inhibitor Addition : A range of this compound concentrations is added to the reaction mixtures.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a predetermined time within the enzyme's linear kinetic range.[2]

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity measurement (using [γ-³²P]-ATP), fluorescence-based assays, or antibody-based detection (ELISA).

  • Data Analysis : The percentage of kinase activity inhibition is plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Detection cluster_analysis 3. Data Analysis A Recombinant c-Met Kinase Mix Combine Components in Microplate Wells A->Mix B Kinase Substrate (e.g., poly-Glu-Tyr) B->Mix C ATP & MgCl₂ C->Mix D This compound (Serial Dilutions) D->Mix Incubate Incubate at 30°C (Linear Range) Mix->Incubate Detect Quantify Substrate Phosphorylation Incubate->Detect Plot Plot % Inhibition vs. [this compound] Detect->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on cell division, a key downstream consequence of c-Met signaling.

  • Cell Seeding and Starvation : Tumor cells dependent on c-Met signaling are seeded in 96-well plates. They are then serum-starved (e.g., grown in 0.1% FBS) for 48 hours to synchronize their cell cycles.[2]

  • Treatment : The cells are treated with various concentrations of this compound in a medium containing a low percentage of serum (e.g., 2% FBS) and a stimulating concentration of HGF (e.g., 50 ng/mL).[2]

  • BrdU Labeling : After an incubation period (e.g., 18 hours), 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells for 1-2 hours. Actively proliferating cells will incorporate BrdU into their newly synthesized DNA.[2]

  • Detection : The cells are fixed, and the incorporated BrdU is detected using a peroxidase-conjugated anti-BrdU antibody. A substrate is then added, which produces a colorimetric signal measured by a plate reader.[2]

  • Analysis : The absorbance values, which are proportional to the number of proliferating cells, are used to calculate the IC50 for cell proliferation.

Apoptosis Assay

This assay determines if the growth-inhibitory effects of this compound are due to the induction of programmed cell death.

  • Cell Culture and Treatment : Cells are grown in a medium with 2% FBS and treated with various concentrations of this compound, often in both the presence and absence of HGF, for an extended period (e.g., 72 hours).[2]

  • Apoptosis Detection : Apoptosis can be assessed by several methods:

    • Caspase Activity : Measuring the activity of executioner caspases (e.g., caspase-3) using fluorescent or colorimetric substrates.

    • Annexin V Staining : Detecting the externalization of phosphatidylserine on the cell surface via flow cytometry.

    • Cleaved PARP or Caspase-3 Western Blot : Analyzing cell lysates by Western blot for the presence of cleaved forms of PARP or caspase-3, which are hallmarks of apoptosis.[6]

  • Quantification : The percentage of apoptotic cells is determined for each inhibitor concentration, allowing for an assessment of the drug's pro-apoptotic efficacy.

References

The Biological Activity of PHA-665752: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, inhibitory potency, effects on cellular signaling and function, and methodologies for its preclinical evaluation.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the c-Met kinase.[1][2] It binds to the active site of the c-Met catalytic domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor.[1][3] This inhibition is highly selective for c-Met, with significantly less activity against a broad panel of other tyrosine and serine-threonine kinases.[1][2][4][5] The inhibition of c-Met phosphorylation blocks downstream signaling cascades, leading to the suppression of various c-Met-driven cellular processes that are critical for tumor growth and metastasis.[6]

Quantitative Data on Inhibitory Activity and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency and cellular effects of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssay TypeValueReference
c-Met KinaseKi4 nM[1]
c-Met KinaseIC509 nM[1][2]
HGF-stimulated c-Met AutophosphorylationCellular Assay25-50 nM[1]

Table 2: Kinase Selectivity Profile of this compound (IC50 values)

KinaseIC50 (nM)Reference
MET9[5]
Ron68[5]
Flk-1200[5]
c-abl1400[5]
FGFR13000[5]
EGFR3800[5]
c-src6000[5]
IGF-IR>10000[5]
PDGFR>10000[5]
AURORA2>10000[5]
PKA>10000[5]
PKBα>10000[5]
p38α>10000[5]
MK2>10000[5]
MK3>10000[5]

Table 3: Cellular Effects of this compound in Cancer Cell Lines

Cell LineCancer TypeEffectIC50 / ConcentrationReference
BaF3.TPR-METTransformed BaF3 cellsInhibition of cell growth< 0.06 µM[7]
H441Non-Small Cell Lung CancerInhibition of cell growth-[7]
GTL-16Gastric CarcinomaInduction of apoptosis0-1.25 µM[1]
A549Non-Small Cell Lung CancerInhibition of HGF-induced c-Met phosphorylation0.0125-0.2 µM[1]
S114, GTL-16, NCI-H441, BxPC-3VariousInhibition of cell proliferation18-42 nM[1]
S114, GTL-16, NCI-H441, BxPC-3VariousInhibition of cell motility40-50 nM[1]
TPR-MET-transformed BaF3Transformed BaF3 cellsInduction of apoptosis (33.1% apoptosis)0.2 µM[1]
TPR-MET-transformed BaF3Transformed BaF3 cellsG1 cell cycle arrest (from 42.4% to 77.0% in G1)0.2 µM[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway targeted by this compound and a general experimental workflow for its evaluation.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation PHA665752 This compound PHA665752->P_cMet Inhibits Gab1 Gab1 P_cMet->Gab1 Ras Ras P_cMet->Ras STAT3 STAT3 P_cMet->STAT3 PLCg PLCγ P_cMet->PLCg FAK FAK P_cMet->FAK PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Motility Cell Motility & Invasion FAK->Motility

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Studies start->in_vitro kinase_assay c-Met Kinase Assay (IC50, Ki) in_vitro->kinase_assay cell_studies Cell-Based Assays in_vitro->cell_studies in_vivo In Vivo Studies in_vitro->in_vivo western_blot Western Blot (p-c-Met, p-Akt, p-ERK) cell_studies->western_blot viability_assay Cell Viability Assay (MTT/MTS) cell_studies->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_studies->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide) cell_studies->cell_cycle migration_assay Migration/Invasion Assay (Transwell) cell_studies->migration_assay xenograft Tumor Xenograft Model in_vivo->xenograft end Conclusion: Therapeutic Potential in_vivo->end tumor_growth Tumor Growth Inhibition xenograft->tumor_growth pharmacodynamics Pharmacodynamic Analysis (p-c-Met in tumors) xenograft->pharmacodynamics

References

The Potent c-Met Inhibitor PHA-665752: A Technical Overview of its Anti-Proliferative and Pro-Apoptotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PHA-665752 is a potent and selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met signaling is a known driver in the progression of various cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of this compound's effects on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action and Impact on Cell Proliferation

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of c-Met. It has demonstrated high selectivity and potency with a Ki of 4 nM and an IC50 of 9 nM in cell-free assays.[1][3] This inhibition blocks the autophosphorylation of c-Met stimulated by its ligand, Hepatocyte Growth Factor (HGF), with an IC50 ranging from 25-50 nM in cellular assays.[1] The blockade of c-Met activation leads to a halt in downstream signaling cascades that are crucial for cell growth and survival.[1][3]

A significant consequence of this compound treatment is the induction of G1 cell cycle arrest.[1] In TPR-MET-transformed BaF3 cells, treatment with 0.2 μM of this compound resulted in a substantial increase in the percentage of cells in the G1 phase, from 42.4% to 77.0%.[1] This cell cycle arrest directly contributes to the observed inhibition of cell proliferation.

Quantitative Data on Anti-Proliferative Activity

The inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its broad anti-proliferative potential.

Cell LineCancer TypeIC50 ValueReference
TPR-MET-transformed BaF3-< 0.06 µM (<60 nM)[1][6]
NCI-SNU-5Gastric Carcinoma0.12375 µM[1]
LB2241-RCCRenal Cell Carcinoma0.15702 µM[1]
H441Non-Small Cell Lung Cancer-[5][6]
GTL-16Gastric Carcinoma-[1]
A549Non-Small Cell Lung Cancer9 nM (inhibition of HGF-induced autophosphorylation)[3]
HCC827 (erlotinib-sensitive)Non-Small Cell Lung Cancer15.7 µM[3]
HCC827 (erlotinib-resistant)Non-Small Cell Lung Cancer8.9 µM[3]

Induction of Apoptosis

Beyond its cytostatic effects, this compound is a potent inducer of apoptosis in cancer cells.[3][6][7] This programmed cell death is initiated through the inhibition of survival signals downstream of c-Met. A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[6][8] Treatment with this compound leads to the cleavage and activation of caspase-3.[4][6]

Activated caspase-3, in turn, cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP).[4][8] The cleavage of PARP is a hallmark of apoptosis.[8][9][10] In TPR-MET-transformed BaF3 cells, 0.2 μM this compound induced apoptosis in 33.1% of the cell population.[1] Furthermore, studies in human osteosarcoma cell lines have demonstrated that this compound treatment leads to the detection of cleaved caspase-3 and cleaved PARP via Western blot analysis.[4]

Quantitative Data on Pro-Apoptotic Activity
Cell LineTreatment ConditionsApoptotic EffectReference
TPR-MET-transformed BaF30.2 µM this compound33.1% apoptotic cells[1]
TPR-MET-transformed BaF3Not specified3.5 ± 0.7-fold increase in caspase-3 activity[6]
OST and U-2 OSIncreasing concentrations for 72hIncreased cleaved caspase-3 and cleaved PARP[4]
LKR-13 (murine lung adenocarcinoma)24 hoursIncreased cleaved caspase-3[11]
MEC (murine lung endothelial)24 hoursIncreased cleaved caspase-3[11]

Signaling Pathways Modulated by this compound

This compound's primary target is the c-Met receptor. Upon inhibition, it disrupts the phosphorylation of key downstream signaling molecules.[1][3] This includes mediators such as Gab-1, ERK, Akt, STAT3, PLC-γ, and FAK.[1][3] The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, is significantly affected by c-Met inhibition.[6]

PHA665752_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds & Activates Gab-1 Gab-1 c-Met->Gab-1 Phosphorylates STAT3 STAT3 c-Met->STAT3 PLC-γ PLC-γ c-Met->PLC-γ This compound This compound This compound->c-Met Inhibits PI3K PI3K Gab-1->PI3K RAS RAS Gab-1->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

This compound Inhibition of c-Met Signaling

Experimental Protocols

Cell Proliferation Assay (BrdUrd Incorporation)
  • Cell Seeding: Plate cells in a 96-well plate and grow in a medium with 0.1% FBS for 48 hours to synchronize the cell cycle.[1]

  • Treatment: Treat cells with various concentrations of this compound in the presence of HGF (50 ng/mL) in a medium containing 2% FBS.[1]

  • Incubation: Incubate the cells for 18 hours.[1]

  • BrdUrd Labeling: Add BrdUrd to the wells and incubate for 1 hour to allow for incorporation into newly synthesized DNA.[1]

  • Fixation and Staining: Fix the cells and stain with an anti-BrdUrd peroxidase-conjugated antibody.[1]

  • Data Acquisition: Read the absorbance at 630 nm to quantify cell proliferation.[1]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells and treat with this compound for a specified duration (e.g., 18 or 72 hours).[6]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6][12]

Western Blot Analysis for Apoptotic Markers
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3 and cleaved PARP.[4]

  • Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[4]

Experimental_Workflow cluster_proliferation Cell Proliferation Analysis cluster_apoptosis Apoptosis Analysis cluster_western Western Blot Analysis Seed_Cells_P Seed Cells Treat_P Treat with this compound Seed_Cells_P->Treat_P BrdU_Labeling BrdU Labeling Treat_P->BrdU_Labeling Measure_Absorbance Measure Absorbance BrdU_Labeling->Measure_Absorbance Seed_Cells_A Seed Cells Treat_A Treat with this compound Seed_Cells_A->Treat_A Stain_AnnexinV_PI Stain with Annexin V/PI Treat_A->Stain_AnnexinV_PI Flow_Cytometry Flow Cytometry Analysis Stain_AnnexinV_PI->Flow_Cytometry Seed_Cells_W Seed Cells Treat_W Treat with this compound Seed_Cells_W->Treat_W Lyse_Cells Cell Lysis & Protein Quantification Treat_W->Lyse_Cells SDS_PAGE_Transfer SDS-PAGE & Transfer Lyse_Cells->SDS_PAGE_Transfer Immunoblot Immunoblotting for Cleaved Caspase-3/PARP SDS_PAGE_Transfer->Immunoblot

General Experimental Workflow

Conclusion

This compound is a well-characterized c-Met inhibitor with robust anti-proliferative and pro-apoptotic activities across a range of cancer cell types. Its ability to induce G1 cell cycle arrest and trigger apoptosis through the inhibition of key survival pathways underscores its potential as a targeted therapeutic agent. The provided data and experimental frameworks offer a solid foundation for further research and development of c-Met-targeted cancer therapies.

References

The Role of PHA-665752 in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-665752 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of tumorigenesis and angiogenesis. This technical guide provides an in-depth overview of the role of this compound in modulating angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for assessing its anti-angiogenic effects, and visualizes critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to this compound and its Target, c-Met

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] However, aberrant activation of the HGF/c-Met signaling pathway is frequently implicated in the progression of various human cancers. This dysregulation can lead to increased tumor growth, invasion, metastasis, and angiogenesis.[2]

This compound is an ATP-competitive inhibitor of the c-Met kinase.[3][4] It exhibits high selectivity for c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6] By inhibiting c-Met, this compound effectively abrogates the pro-angiogenic signals mediated by this pathway, making it a promising candidate for anti-cancer therapy.[3][7]

Mechanism of Action in Angiogenesis

This compound exerts its anti-angiogenic effects primarily through the inhibition of the c-Met signaling pathway. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. Key pathways activated by c-Met that promote angiogenesis include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.[8]

Activation of these pathways leads to the transcription of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[9][10] VEGF, in turn, stimulates endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.

This compound's inhibition of c-Met phosphorylation leads to a significant reduction in the production of VEGF.[3][10] Furthermore, studies have shown that this compound can induce an "angiogenic switch" by concurrently increasing the production of the endogenous angiogenesis inhibitor, thrombospondin-1 (TSP-1).[3][4][10] This dual action of decreasing pro-angiogenic stimuli and increasing anti-angiogenic factors results in a potent overall inhibition of angiogenesis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting c-Met and angiogenesis.

Table 1: In Vitro Potency of this compound

Target/AssayCell Line / ConditionIC50 / Ki ValueReference
c-Met (cell-free)-9 nM (IC50)[5]
c-Met (cell-free)-4 nM (Ki)[5]
HGF-stimulated c-Met autophosphorylationMultiple tumor cell lines25-50 nM (IC50)[5]
HGF-dependent cell proliferationMultiple tumor cell lines18-42 nM (IC50)[5]
HGF-dependent cell motilityMultiple tumor cell lines40-50 nM (IC50)[5]
RonCell-free assay68 nM (IC50)[6]
Flk-1 (VEGFR2)Cell-free assay200 nM (IC50)[6]

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound

Tumor ModelTreatment Dose & ScheduleTumor Growth InhibitionAngiogenesis InhibitionReference
S114 Xenografts7.5, 15, 30 mg/kg/day20%, 39%, 68%>85%[5]
NCI-H69 (SCLC) XenograftsNot specified99%>85%[3]
NCI-H441 (NSCLC) Xenografts16.5 µg in 100 µL 2% DMSO for 2 weeks75%91% (decrease in blood vessels)[4]
A549 (NSCLC) XenograftsNot specified59%>85%[3][4]
M1268T MET-mutated liver tumors25mg/kg/day i.p.Significant reductionSignificant reduction in microvessel density[11]

Signaling Pathways and Experimental Workflows

This compound Inhibition of the c-Met Signaling Pathway in Angiogenesis

PHA665752_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met cMet->p_cMet Autophosphorylation PHA665752 This compound PHA665752->p_cMet Inhibition PI3K PI3K p_cMet->PI3K Ras Ras p_cMet->Ras STAT3 STAT3 p_cMet->STAT3 AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Transcription Gene Transcription p_AKT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Transcription p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Transcription VEGF VEGF (Pro-angiogenic) Transcription->VEGF Upregulation TSP1 Thrombospondin-1 (Anti-angiogenic) Transcription->TSP1 Downregulation Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulation TSP1->Angiogenesis Inhibition Angiogenesis_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assays cluster_analysis Analysis proliferation Endothelial Cell Proliferation Assay (e.g., BrdU) western Western Blot (p-Met, p-AKT, p-ERK) proliferation->western migration Endothelial Cell Migration Assay (e.g., Boyden Chamber) migration->western tube Endothelial Cell Tube Formation Assay tube->western aortic_ring Aortic Ring Assay mvd Microvessel Density (CD31 Staining) aortic_ring->mvd matrigel Matrigel Plug Assay matrigel->mvd xenograft Tumor Xenograft Model xenograft->mvd tumor_growth Tumor Volume Measurement xenograft->tumor_growth start Treat with this compound start->proliferation start->migration start->tube start->aortic_ring start->matrigel start->xenograft

References

PHA-665752: A Potent and Selective Chemical Probe for c-Met Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[1][2] PHA-665752 has emerged as a valuable chemical probe for elucidating the intricacies of c-Met signaling. This small molecule is a potent, selective, and ATP-competitive inhibitor of the c-Met kinase, enabling researchers to dissect its downstream signaling cascades and cellular functions.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the active site of the c-Met kinase domain.[1][2][4] This competitive inhibition prevents the autophosphorylation of c-Met upon HGF stimulation, thereby blocking the initiation of downstream signaling cascades.[6][7] The high selectivity of this compound for c-Met over other tyrosine and serine-threonine kinases minimizes off-target effects, making it a reliable tool for studying c-Met-specific functions.[1][2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

ParameterValue (nM)Description
Kᵢ (c-Met)4Inhibition constant, a measure of binding affinity to the c-Met kinase.[1][2][3][4]
IC₅₀ (c-Met, cell-free)9Half-maximal inhibitory concentration in a cell-free enzymatic assay.[3][4][5]
IC₅₀ (c-Met autophosphorylation)25-50Half-maximal inhibitory concentration for HGF-stimulated c-Met autophosphorylation in cells.[3]
IC₅₀ (Cell Proliferation)18-42Half-maximal inhibitory concentration for c-Met-dependent cell proliferation.[3]
IC₅₀ (Cell Motility)40-50Half-maximal inhibitory concentration for HGF- and c-Met-dependent cell motility.[3]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC₅₀ (nM)Selectivity vs. c-Met (>fold)
c-Met9-
RON68>7
Flk-1 (VEGFR2)200>22
c-Abl1400>155
FGFR13000>333
EGFR3800>422
c-Src6000>666
IGF-IR, PDGFR, AURORA2, PKA, PKBα, p38α, MK2, MK3>10000>1111

Data compiled from multiple sources.[3][8]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

c-Met Kinase Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

  • Materials:

    • Recombinant c-Met kinase domain (e.g., GST-fusion protein)

    • Kinase peptide substrate or poly-Glu-Tyr

    • ATP

    • Divalent cations (MgCl₂ or MnCl₂)

    • This compound (dissolved in DMSO)

    • Kinase buffer

    • 96-well plates

    • Plate reader

  • Protocol:

    • Prepare a reaction mixture containing the c-Met kinase domain, the peptide substrate, and kinase buffer in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Initiate the kinase reaction by adding ATP and a divalent cation solution.

    • Incubate the plate at a controlled temperature for a predetermined time within the linear range of the assay.

    • Stop the reaction and measure the phosphorylation of the substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[3]

Western Blotting for c-Met Phosphorylation and Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins in whole-cell lysates.

  • Materials:

    • Cell line of interest (e.g., A549, GTL-16)

    • This compound

    • Hepatocyte Growth Factor (HGF)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells and grow to the desired confluency.

    • Serum-starve the cells if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).

    • Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[4][7]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

  • Materials:

    • Cell line of interest

    • This compound

    • HGF

    • Low serum medium (e.g., 0.1% FBS)

    • BrdU labeling reagent

    • Anti-BrdU peroxidase-conjugated antibody

    • Substrate solution

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach.

    • Incubate the cells in low serum medium for 48 hours to synchronize them.

    • Treat the cells with various concentrations of this compound in the presence or absence of HGF for 18 hours.

    • Add BrdU labeling reagent to the wells and incubate for 1 hour.

    • Fix the cells and detect BrdU incorporation using an anti-BrdU peroxidase-conjugated antibody and a colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength using a plate reader.[3][9]

Cell Migration Assay (Transwell Assay)

This assay assesses the impact of this compound on the migratory capacity of cells.

  • Materials:

    • Cell line of interest

    • This compound

    • HGF (as a chemoattractant)

    • Serum-free medium

    • Transwell inserts (e.g., with 8 µm pores)

    • 24-well plates

    • Cotton swabs

    • Staining solution (e.g., crystal violet)

  • Protocol:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing HGF to the lower chamber.

    • Resuspend cells in serum-free medium containing different concentrations of this compound and add them to the upper chamber of the inserts.

    • Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert.

    • Count the number of migrated cells in several fields of view under a microscope.[10]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway, its inhibition by this compound, and a general experimental workflow.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization Gab1 Gab1 cMet->Gab1 Phosphorylation STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Survival, Motility, Invasion) Akt->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse PLCg->CellResponse

Caption: The HGF/c-Met signaling pathway and its key downstream effectors.

PHA665752_Inhibition HGF HGF cMet c-Met Receptor HGF->cMet P_cMet Phosphorylated c-Met cMet->P_cMet ATP ATP ATP->cMet PHA665752 This compound PHA665752->cMet Inhibition Downstream Downstream Signaling P_cMet->Downstream Experimental_Workflow cluster_invitro In Vitro Experiments cluster_biochemical cluster_cellular CellCulture Cell Culture (e.g., A549, GTL-16) Treatment Treatment with this compound (Dose-response and time-course) CellCulture->Treatment Biochemical Biochemical Assays Treatment->Biochemical Cellular Cellular Assays Treatment->Cellular KinaseAssay c-Met Kinase Assay Biochemical->KinaseAssay WesternBlot Western Blot (p-cMet, p-Akt, p-ERK) Biochemical->WesternBlot Proliferation Proliferation Assay (BrdU, MTT) Cellular->Proliferation Migration Migration/Invasion Assay (Transwell) Cellular->Migration Apoptosis Apoptosis Assay (Caspase, Annexin V) Cellular->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cellular->CellCycle DataAnalysis Data Analysis and Interpretation KinaseAssay->DataAnalysis WesternBlot->DataAnalysis Proliferation->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

References

Methodological & Application

PHA-665752: In Vitro Cell-Based Assay Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-665752 is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a critical pathway in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3] this compound effectively inhibits c-Met autophosphorylation and downstream signaling, leading to the suppression of tumor cell growth, proliferation, motility, and invasion, while inducing apoptosis.[1][4] These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[3] These pathways, including the RAS/MAPK and PI3K/Akt axes, are crucial for regulating cellular processes such as proliferation, survival, and motility.[3][5] Dysregulation of the HGF/c-Met signaling pathway is a known driver in various human cancers.[3]

This compound is a well-characterized inhibitor of c-Met kinase activity.[1][2] It has demonstrated significant anti-tumor effects in a variety of cancer cell lines by arresting the cell cycle and inducing programmed cell death.[1] The following protocols detail standard in vitro assays to characterize the biological effects of this compound on cancer cells.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation leads to the recruitment and phosphorylation of downstream effector proteins, initiating multiple signaling cascades that drive cancer progression. This compound acts by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and blocking downstream signaling.

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation PHA665752 This compound PHA665752->p_cMet Inhibits GAB1 GAB1 p_cMet->GAB1 RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT3->Proliferation experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Cancer Cell Line Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment kinase c-Met Kinase Assay (Enzymatic) viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis (p-cMet, p-Akt, p-ERK) treatment->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ic50_calc IC50 Calculation viability->ic50_calc protein_quant Protein Expression/ Phosphorylation Quantification western->protein_quant apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant ki_calc Ki Calculation kinase->ki_calc end End: Characterization of This compound Effects ic50_calc->end protein_quant->end apoptosis_quant->end ki_calc->end

References

Application Notes and Protocols: PHA-665752 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PHA-665752, a potent and selective c-Met inhibitor, in cell culture experiments. This document includes recommended working concentrations, detailed experimental protocols, and a summary of its effects on various cell lines.

Introduction

This compound is a small molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with a reported IC50 of 9 nM and a Ki of 4 nM.[1][2] It exhibits high selectivity for c-Met over other tyrosine and serine-threonine kinases.[2] this compound effectively inhibits c-Met autophosphorylation and downstream signaling pathways, leading to the suppression of cell growth, migration, and invasion, and the induction of apoptosis and cell cycle arrest in c-Met dependent tumor cells.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation. This blockade prevents the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[1][3]

PHA665752_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Gab1 Gab1 c-Met->Gab1 STAT3 STAT3 c-Met->STAT3 This compound This compound This compound->c-Met Inhibits PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT3->Proliferation

Figure 1: this compound inhibits the HGF/c-Met signaling pathway.

Working Concentrations for Cell Culture

The optimal working concentration of this compound is cell line-dependent. The following tables summarize effective concentrations from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Table 1: IC50 Values for Growth Inhibition
Cell LineCancer TypeIC50 (µM)Reference
NCI-SNU-5Gastric Carcinoma0.12375[1]
LB2241-RCCRenal Cell Carcinoma0.15702[1]
KINGS-1-0.35911[1]
TPR-MET-transformed BaF3-<0.06[1]
GTL-16Gastric Carcinoma-[4]
A549Non-small Cell Lung Cancer-[4]
143BOsteosarcoma0.003[5]
U2OSOsteosarcoma0.003[5]
MKN45Gastric Cancer~0.1[6]
Table 2: Effective Concentrations for Various Cellular Assays
Cell LineAssay TypeConcentration (µM)Incubation TimeObserved EffectReference
TPR-MET-transformed BaF3Motility/Migration0.2-92.5% inhibition[1]
TPR-MET-transformed BaF3Apoptosis0.2-33.1% induction[1]
TPR-MET-transformed BaF3Cell Cycle0.2-G1 arrest (42.4% to 77.0%)[1]
A549c-Met Phosphorylation0.0125 - 0.24 hoursPotent inhibition[4]
GTL-16Apoptosis0 - 1.2572 hoursInduction of apoptosis[4]
S114, GTL-16, NCI-H441, BxPC-3Proliferationup to 1018 or 72 hoursInhibition of proliferation[3]
HSC-3Growth Inhibition524 hoursSignificant growth suppression
OST, U-2 OSApoptosisIncreasing concentrations72 hoursInduction of cleaved caspase-3 and PARP[7]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in appropriate culture vessel Incubate Incubate for 24h to allow attachment Seed_Cells->Incubate Prepare_PHA Prepare this compound dilutions in media Incubate->Prepare_PHA Treat_Cells Treat cells with this compound or vehicle control Prepare_PHA->Treat_Cells Incubate_Treatment Incubate for desired duration (4-72h) Treat_Cells->Incubate_Treatment Viability Cell Viability Assay (MTT) Incubate_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Incubate_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Incubate_Treatment->Cell_Cycle Western_Blot Western Blot (p-c-Met, Akt, ERK) Incubate_Treatment->Western_Blot

Figure 2: General experimental workflow for cell-based assays with this compound.
Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.01 µM to 10 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot for c-Met Phosphorylation

This protocol is to assess the inhibitory effect of this compound on c-Met phosphorylation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • HGF (Hepatocyte Growth Factor), if studying HGF-induced phosphorylation

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if investigating HGF-induced phosphorylation.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.01 to 1 µM) or vehicle control for 1-4 hours.

  • If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-72 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable tool for studying the role of the c-Met signaling pathway in cancer biology. The provided working concentrations and protocols offer a starting point for researchers to design and execute experiments to investigate the effects of this inhibitor on their specific cellular models. It is crucial to optimize these protocols for each cell line and experimental setup to ensure reliable and reproducible results.

References

Application Note: Preparation of PHA-665752 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PHA-665752 is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase (RTK) with a Ki of 4 nM and an IC50 of 9 nM.[1][2][3] It demonstrates over 50-fold selectivity for c-Met compared to a wide range of other tyrosine and serine-threonine kinases.[2][3] The c-Met pathway is crucial in cell proliferation, motility, and survival; its dysregulation is implicated in various cancers.[4] Accurate and consistent preparation of this compound stock solutions is fundamental for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the solubilization and storage of this compound in Dimethyl Sulfoxide (DMSO).

Compound Data and Solubility

Proper stock solution preparation begins with accurate compound information. The key properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₃₂H₃₄Cl₂N₄O₄S[4][5][6]
Molecular Weight 641.61 g/mol [1][4][5][7]
Appearance Yellow to orange solid[2][8]
Purity ≥98%[5][6]
Solubility in DMSO Soluble up to 100 mM. Also reported as ~128 mg/mL (199.49 mM).[1][5][8]
Storage (Solid) Store at -20°C for up to 3 years. Keep desiccated.[1][9][10]
Storage (Solution) Aliquot and store at -80°C for up to 1 year or -20°C for 1 month.[1][9]
Mechanism of Action: c-Met Signaling Inhibition

This compound exerts its biological effect by inhibiting the autophosphorylation of the c-Met receptor, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This action blocks downstream signaling pathways, such as those involving Gab-1, ERK, and Akt, thereby inhibiting c-Met-dependent cell growth and motility.[1][2]

PHA665752_Pathway cluster_membrane Cell Membrane c-Met c-Met Downstream Downstream Signaling (Gab-1, Akt, ERK) c-Met->Downstream HGF HGF HGF->c-Met Activates PHA665752 This compound PHA665752->c-Met Inhibits Phenotypes Cell Growth, Motility, Survival Downstream->Phenotypes

Diagram of this compound inhibiting the c-Met signaling pathway.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Calculation for 10 mM Stock Solution

To prepare a 10 mM stock solution, the required mass of this compound for a given volume of DMSO must be calculated.

Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock:

  • Mass (mg) = 10 mM x 1 mL x 641.61 g/mol / 1000

  • Mass (mg) = 6.416 mg

Therefore, to make 1 mL of a 10 mM stock solution, 6.42 mg of this compound is required.

Step-by-Step Procedure
  • Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation. Ensure your workspace is clean.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount (e.g., 6.42 mg) of this compound powder directly into the tube.

  • Solubilization: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 6.42 mg) to the tube containing the powder. Use fresh DMSO from a recently opened bottle to avoid moisture, which can reduce solubility.[1]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but verify compound stability under these conditions.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[1][9]

  • Storage: Store the aliquots protected from light at -80°C for long-term stability (up to one year) or at -20°C for shorter-term use (up to one month).[1]

Workflow start Start weigh 1. Weigh this compound (e.g., 6.42 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex Thoroughly (1-2 minutes) add_dmso->dissolve check Is solution clear? dissolve->check check->dissolve No aliquot 4. Aliquot into working volumes check->aliquot Yes store 5. Store at -80°C or -20°C aliquot->store end_node End store->end_node

References

Application Notes and Protocols for PHA-665752 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PHA-665752, a selective c-Met inhibitor, in mouse xenograft models. The content is designed to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[3][4] Aberrant c-Met signaling is implicated in the development and progression of numerous human cancers.[3][4] this compound effectively inhibits c-Met autophosphorylation and downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5][6] This inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis, ultimately resulting in tumor growth inhibition.[1][5][7]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

PHA665752_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Metastasis cMet->Metastasis HGF HGF HGF->cMet Activates PHA665752 This compound PHA665752->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., S114, NCI-H69) Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Animal_Prep Animal Preparation (Athymic Nude Mice) Animal_Prep->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision & Downstream Analysis (IHC, Western Blot) Endpoint->Analysis

References

Application Note: Analysis of c-Met Phosphorylation Inhibition by PHA-665752 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers.[1] Upon HGF binding, c-Met dimerizes and autophosphorylates on key tyrosine residues (Tyr1234, Tyr1235, and Tyr1349), initiating downstream signaling cascades such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[2][3] PHA-665752 is a potent and selective, ATP-competitive inhibitor of c-Met kinase activity, making it a valuable tool for studying c-Met signaling and a potential therapeutic agent.[4][5][6] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in cancer cell lines.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. In this application, whole-cell lysates from cells treated with HGF and this compound are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the visualization of the protein bands. By comparing the intensity of the p-c-Met band relative to the total c-Met band across different treatment conditions, the inhibitory effect of this compound on c-Met phosphorylation can be quantified.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting c-Met activity and cell growth.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
c-Met Kinase Ki4 nM[4][5]
c-Met Kinase IC509 nM[4][5][6]
HGF-stimulated c-Met Autophosphorylation IC5025-50 nM[5]
Cell Growth Inhibition IC50 (TPR-MET transformed BaF3 cells)< 60 nM[5][7]
Cell Proliferation IC5018-42 nM[5]
Cell Motility IC5040-50 nM[5]

Table 2: Effect of this compound on HGF-Induced c-Met Phosphorylation in Gastric Cancer Cells

Cell LineTreatmentEffect on c-Met PhosphorylationReference
Hs746T (HGF-transfected)117 nM this compound50% inhibition (IC50)[8]
Hs746T (vector control)48.2 nM this compound50% inhibition (IC50)[8]

Experimental Protocols

Materials and Reagents

  • Cell Lines: Human cancer cell lines with known c-Met expression (e.g., A549, GTL-16, Hs746T).[4][8]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Recombinant Human HGF: (e.g., R&D Systems).

  • This compound: (e.g., Selleck Chemicals, MedChemExpress).

  • DMSO: (Vehicle for this compound).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4-12% Bis-Tris Gels.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-c-Met (Tyr1234/1235)

    • Rabbit anti-c-Met

    • Mouse anti-β-actin

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate.

  • Imaging System.

Protocol

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 18-24 hours by replacing the growth medium with a serum-free medium.[9]

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) or vehicle (DMSO) for 2-4 hours.[4][10]

    • Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 10-15 minutes.[5][9]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris gel.[10]

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-c-Met (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the p-c-Met antibody and reprobed for total c-Met and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each sample, normalize the p-c-Met signal to the total c-Met signal.

    • Express the results as a percentage of the HGF-stimulated control to determine the dose-dependent inhibition by this compound.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PHA665752 This compound PHA665752->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Motility, Invasion AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse Western_Blot_Workflow Start Cell Culture & Treatment with This compound & HGF Lysis Cell Lysis & Protein Quantification (BCA) Start->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (Western Blot) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-c-Met) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Reprobe Strip and Reprobe (Total c-Met, β-actin) Detection->Reprobe Analysis Data Analysis (Densitometry) Reprobe->Analysis

References

Application Notes and Protocols for PHA-665752 in the Study of c-Met Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through mutation, amplification, or overexpression is a key driver in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][4] PHA-665752 is a potent and selective, ATP-competitive small molecule inhibitor of c-Met kinase activity.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate c-Met dependent cancers.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This blockade of c-Met signaling leads to the inhibition of cancer cell growth, induction of apoptosis, and suppression of cell motility and invasion in c-Met dependent tumor models.[5][6]

cluster_inhibition Mechanism of this compound cluster_downstream Downstream Effects This compound This compound c-Met Kinase Domain c-Met Kinase Domain This compound->c-Met Kinase Domain Binds to ATP pocket Phosphorylation Autophosphorylation c-Met Kinase Domain->Phosphorylation Inhibited ATP ATP ATP->c-Met Kinase Domain Blocked Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream Signaling Blocked Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibited Cell Survival Cell Survival Downstream Signaling->Cell Survival Inhibited Cell Invasion Cell Invasion Downstream Signaling->Cell Invasion Inhibited HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 GAB1 GAB1 c-Met->GAB1 STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Start Start In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Kinase_Assay c-Met Kinase Assay In_Vitro->Kinase_Assay Cell_Viability Cell Viability (MTT) In_Vitro->Cell_Viability Western_Blot Western Blot In_Vitro->Western_Blot Xenograft Xenograft Model In_Vivo->Xenograft Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Xenograft->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for PHA-665752 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-665752 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in the development and progression of non-small cell lung cancer (NSCLC) by promoting tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1] Dysregulation of the HGF/c-Met signaling cascade is implicated in tumorigenesis and acquired resistance to other targeted therapies, such as EGFR inhibitors.[1][2] this compound competitively binds to the ATP-binding site in the catalytic domain of c-Met, thereby inhibiting its kinase activity and downstream signaling.[3] These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its anti-tumor effects in NSCLC by selectively targeting the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, leading to the activation of multiple downstream signaling pathways critical for cancer cell growth and survival.

Key signaling pathways inhibited by this compound include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of c-Met by this compound leads to decreased phosphorylation of AKT and downstream effectors like mTOR.

  • RAS/MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. This compound blocks the activation of key components of this pathway, such as ERK.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in cell proliferation and apoptosis. This compound can inhibit its phosphorylation.

By blocking these critical signaling cascades, this compound can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in NSCLC cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various NSCLC research models.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
Ki (c-Met kinase) -4 nM
IC50 (c-Met kinase) -9 nM
IC50 (Cell Growth) TPR-MET transformed BaF3< 60 nM
H441 (NSCLC)Active (exact value not specified)
IC50 (HGF-stimulated c-Met autophosphorylation) Multiple tumor cell lines25-50 nM
IC50 (Cell Motility) Multiple tumor cell lines40-50 nM
IC50 (Cell Proliferation) Multiple tumor cell lines18-42 nM

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

NSCLC ModelTreatment DoseTumor Growth InhibitionReference
NCI-H441 16.5 µg in 100 µL of 2% DMSO (daily injection)75%
A549 Not specified59%
KrasLA1 mice (premalignant lesions) 12.5 mg/kg/day (low-dose)Significant reduction in lesion numbers
25 mg/kg/day (high-dose)Significant reduction in lesion numbers

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is adapted from methodologies described in the literature to assess the effect of this compound on NSCLC cell proliferation.

Materials:

  • NSCLC cell lines (e.g., NCI-H441, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • BrdUrd (5-bromo-2'-deoxyuridine) labeling reagent

  • Anti-BrdUrd peroxidase-conjugated antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

Procedure:

  • Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Starve the cells in a low-serum medium (e.g., 0.1% FBS) for 24-48 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) in the presence or absence of HGF (50 ng/mL) in a medium containing 2% FBS. Include a DMSO-treated control group.

  • Incubate for 18-72 hours.

  • For proliferation assays, add BrdUrd to each well and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.

  • Fix the cells and detect BrdUrd incorporation using an anti-BrdUrd antibody and a colorimetric substrate.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability or proliferation relative to the control group.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol outlines the steps to analyze the phosphorylation status of c-Met and its downstream targets.

Materials:

  • NSCLC cells treated with this compound as described above

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model of NSCLC.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • NSCLC cells (e.g., NCI-H441)

  • This compound formulation for injection (e.g., in 2% DMSO)

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Subcutaneously inject NSCLC cells (e.g., 5 x 10⁶ cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., daily intraperitoneal or subcutaneous injections) or vehicle control. Doses can range from 12.5 to 25 mg/kg/day.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

G This compound Mechanism of Action in NSCLC cluster_0 Cell Membrane cluster_1 Intracellular Signaling Pathways cluster_2 Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Metastasis (Migration & Invasion) cMet->Metastasis PHA665752 This compound PHA665752->cMet Inhibits Apoptosis Apoptosis PHA665752->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK (ERK) RAS->MAPK MAPK->Proliferation STAT3->Proliferation

Caption: Signaling pathway of this compound in NSCLC.

G Experimental Workflow for In Vivo Xenograft Study cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Analysis cell_culture 1. Culture NSCLC Cells (e.g., NCI-H441) injection 2. Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth 3. Allow Tumors to Reach Palpable Size injection->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Daily Administration of This compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Mouse Health treatment->monitoring euthanasia 7. Euthanize Mice at Study Endpoint monitoring->euthanasia excision 8. Excise Tumors euthanasia->excision analysis 9. Further Analysis (e.g., IHC, Western Blot) excision->analysis

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: PHA-665752 Treatment in Papillary Thyroid Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papillary thyroid carcinoma (PTC) is the most prevalent type of thyroid cancer.[1] The c-Met receptor tyrosine kinase is frequently upregulated in PTC and is associated with a more aggressive phenotype, making it a compelling therapeutic target.[2][3][4] PHA-665752 is a potent and selective small-molecule inhibitor of c-Met kinase activity.[5][6][7] These application notes provide a summary of the effects of this compound on PTC cells and detailed protocols for key experiments to assess its efficacy.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met with a high degree of selectivity.[5][6] In PTC cells, this compound has been shown to specifically inhibit the phosphorylation of c-Met.[2] This inhibition blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, survival, and motility.[2][8] By disrupting these pathways, this compound effectively suppresses c-Met-dependent phenotypes in PTC cells with high c-Met expression.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Papillary Thyroid Carcinoma Cell Lines
Cell LineAssayEndpointResultReference
B-CPAPMTT AssayIC503.92 ± 0.59 µmol/L[3]
TPC-1MTT AssayIC503.84 ± 0.58 µmol/L[3]
B-CPAPFlow Cytometry (Propidium Iodide Staining)Apoptosis (Sub-G1 population)33.3% at 5 µmol/L; 83.96% at 10 µmol/L (from 0.48% in vehicle)[3][9]
B-CPAP & TPC-1Annexin V/PI Dual StainingApoptosisDose-dependent increase in apoptotic cells[3][9]

Signaling Pathways and Experimental Workflows

PHA665752_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K ERK ERK cMet->ERK PHA665752 This compound PHA665752->cMet Inhibits DR5 DR5 PHA665752->DR5 Upregulates AKT AKT PI3K->AKT Bad Bad AKT->Bad Inactivates GSK3 GSK3 AKT->GSK3 Inactivates Foxo1 Foxo1 AKT->Foxo1 Inactivates XIAP XIAP AKT->XIAP Downregulates cIAP1 cIAP1 AKT->cIAP1 Downregulates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibits XIAP->Apoptosis Inhibits cIAP1->Apoptosis Inhibits DR5->Apoptosis

Caption: this compound inhibits c-Met signaling in PTC cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Culture_Cells Culture PTC Cell Lines (e.g., B-CPAP, TPC-1) Seed_Cells Seed Cells in Appropriate Plates Culture_Cells->Seed_Cells Prepare_PHA Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with this compound (Dose-response & Time-course) Prepare_PHA->Treatment Seed_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Migration Cell Migration/Invasion Assay (Transwell Assay) Treatment->Migration Western Western Blot Analysis (p-c-Met, p-AKT, etc.) Treatment->Western Data_Quant Data Quantification (e.g., IC50, % Apoptosis) Viability->Data_Quant Apoptosis->Data_Quant Migration->Data_Quant Western->Data_Quant Statistical Statistical Analysis Data_Quant->Statistical Conclusion Draw Conclusions Statistical->Conclusion

Caption: General workflow for evaluating this compound in PTC cells.

Experimental Protocols

Cell Culture
  • Cell Lines: B-CPAP and TPC-1 are commonly used human papillary thyroid carcinoma cell lines with notable c-Met expression.

  • Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound
  • Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed PTC cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, and 25 µmol/L) and a vehicle control (DMSO).[3]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed PTC cells in 6-well plates and treat with desired concentrations of this compound (e.g., 5 and 10 µmol/L) for 24 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS, and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins and their phosphorylation status.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-AKT, total AKT, cleaved PARP, Caspase-9) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the effect of this compound on the migratory and invasive potential of PTC cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed PTC cells in the upper chamber in a serum-free medium.

  • Treatment: Add this compound at various concentrations to both the upper and lower chambers.

  • Chemoattractant: Add a medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope and calculate the average number of migrated/invaded cells.

Conclusion

This compound demonstrates significant anti-tumor activity in papillary thyroid carcinoma cells by effectively inhibiting the c-Met signaling pathway. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar c-Met inhibitors in a laboratory setting. These studies are crucial for the continued development of targeted therapies for papillary thyroid carcinoma.

References

Troubleshooting & Optimization

PHA-665752 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PHA-665752. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble up to 100-128 mg/mL in fresh, high-quality DMSO.[3][4] For in vivo studies, a multi-component solvent system is typically required.

Q2: I am observing low solubility or precipitation when dissolving this compound in DMSO. What could be the cause?

A2: This can be due to several factors:

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO will significantly decrease the solubility of this compound.[1][3] Always use newly opened or properly stored anhydrous DMSO.

  • Temperature: Gentle warming to 37°C and/or sonication can aid in the dissolution of the compound.[1]

  • Concentration: Attempting to prepare a stock solution at a concentration exceeding its solubility limit will result in undissolved material.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[1] The solid, powdered form of this compound should be stored at -20°C and is stable for at least four years.[2]

Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A4: this compound is sparingly soluble in aqueous buffers.[2] To minimize precipitation:

  • Ensure the final concentration of DMSO in your aqueous solution is kept low, preferably below 0.1% to avoid solvent effects on cells.[5]

  • When diluting, add the DMSO stock solution to the warm (e.g., 37°C) aqueous buffer or medium while gently vortexing or swirling the tube to ensure rapid mixing.[5]

  • For some applications, a two-step dilution process where this compound is first dissolved in a water-miscible organic solvent like dimethyl formamide (DMF) before dilution in an aqueous buffer can improve solubility.[2]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Powder
  • Symptom: The solid compound does not fully dissolve in the chosen solvent, or a suspension is formed.

  • Possible Causes & Solutions:

    • Incorrect Solvent: Ensure you are using a recommended solvent. For high-concentration stock solutions, DMSO is the preferred choice.[1][2][3][4]

    • Suboptimal Solvent Quality: Use fresh, anhydrous DMSO as moisture can significantly reduce solubility.[1][3]

    • Insufficient Agitation/Temperature: Aid dissolution by gently warming the solution to 37°C and using a vortex mixer or sonicator.[1][5]

Issue 2: Precipitation in Aqueous Solution
  • Symptom: A precipitate forms immediately or over time after diluting the DMSO stock solution into cell culture media or a buffer like PBS.

  • Possible Causes & Solutions:

    • High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit in that medium. Try working with a lower final concentration.

    • High DMSO Concentration: While seemingly counterintuitive, a high initial DMSO concentration in the final aqueous solution can sometimes lead to precipitation. Aim for a final DMSO concentration of 0.1% or lower.[5]

    • Improper Mixing: To avoid localized high concentrations that can trigger precipitation, add the stock solution dropwise to the continuously stirred or vortexed aqueous medium.[5]

Quantitative Solubility Data

SolventSolubilitySource
DMSO~10-25 mg/mL[1][2]
100 mM[4]
128 mg/mL (199.49 mM)[3]
Dimethyl Formamide (DMF)~25 mg/ml[2]
Ethanol~1 mg/ml[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/ml[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 641.61 g/mol ), you will need approximately 155.9 µL of DMSO.[1] It is advisable to perform calculations for the specific amount of solid you are using.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, place the vial in a 37°C water bath or use a sonicator for 10-15 minutes to ensure complete dissolution.[1][5]

  • Storage: Aliquot the clear stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of an In Vivo Formulation

A common formulation for in vivo administration involves a mixture of solvents to maintain solubility.

  • Initial Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • Solvent Preparation: In a sterile conical tube, prepare the vehicle by sequentially adding and mixing the following components in the specified volumetric ratios:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[1]

  • Final Formulation: To prepare the final dosing solution, add 10% of the DMSO stock solution to the 90% prepared vehicle. For example, to make 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle (400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).[1]

  • Mixing: Mix the final solution thoroughly. This formulation should result in a clear solution with a solubility of at least 2.5 mg/mL.[1] It is recommended to prepare this working solution fresh on the day of use.[1]

Visualizations

PHA_665752_Troubleshooting_Workflow start Start: Dissolving this compound issue Issue: Compound Not Dissolving or Precipitating start->issue check_solvent Check Solvent Quality: Is DMSO fresh and anhydrous? issue->check_solvent In initial stock? check_dilution Issue: Precipitation upon aqueous dilution? issue->check_dilution In final solution? use_fresh_dmso Action: Use new, anhydrous DMSO. check_solvent->use_fresh_dmso No check_concentration Check Concentration: Is it within solubility limits? check_solvent->check_concentration Yes use_fresh_dmso->check_concentration adjust_concentration Action: Lower the concentration. check_concentration->adjust_concentration No apply_heat_sonication Action: Gently warm to 37°C and/or sonicate. check_concentration->apply_heat_sonication Yes adjust_concentration->apply_heat_sonication success Result: Clear, stable solution apply_heat_sonication->success check_mixing Check Mixing Technique: Adding stock to vortexed medium? check_dilution->check_mixing improve_mixing Action: Add stock dropwise to warm, stirred medium. check_mixing->improve_mixing No check_mixing->success Yes improve_mixing->success

Caption: Troubleshooting workflow for this compound solubility issues.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT PLCg PLC-γ cMet->PLCg PHA665752 This compound PHA665752->cMet Inhibits ATP binding Survival Survival PI3K_Akt->Survival Proliferation Cell Growth & Proliferation RAS_MAPK->Proliferation STAT->Proliferation Motility Motility & Invasion PLCg->Motility

Caption: this compound inhibits the c-Met signaling pathway.

References

potential off-target effects of PHA-665752

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PHA-665752.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] Its primary target is the c-Met kinase, for which it exhibits high affinity with a Ki of 4 nM and an IC50 of 9 nM in cell-free assays.[1][2][4]

Q2: How selective is this compound for c-Met?

This compound demonstrates significant selectivity for c-Met, with a greater than 50-fold selectivity against a panel of other receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1][2][3][4] However, like many kinase inhibitors, at higher concentrations, it can inhibit other kinases.

Q3: What are the known off-target effects of this compound?

Published data indicates that this compound can inhibit other kinases, although with lower potency compared to c-Met. The most notable off-targets include Ron and Flk-1 (VEGFR2).[5][6] Inhibition of these kinases may contribute to the overall cellular phenotype observed, especially at higher concentrations of the inhibitor. Some studies suggest that at concentrations above 1.0 µM, the cytotoxic effects of this compound may be partially mediated by c-Met-independent mechanisms.[5]

Q4: What are the potential consequences of these off-target effects in my experiments?

Off-target effects can lead to a variety of consequences that may complicate the interpretation of experimental results. These can include:

  • Misinterpretation of Phenotype: An observed cellular effect may be incorrectly attributed solely to the inhibition of c-Met, when in fact, it is a result of inhibiting one or more off-target kinases.

  • Unexpected Cellular Responses: Inhibition of other signaling pathways can lead to unforeseen biological outcomes that are not related to the c-Met signaling cascade.

  • Toxicity: At higher concentrations, off-target inhibition can contribute to cellular toxicity that is independent of c-Met inhibition.

Q5: How can I minimize or control for off-target effects of this compound in my experiments?

To ensure that the observed effects are primarily due to the inhibition of c-Met, consider the following experimental controls:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits c-Met phosphorylation and downstream signaling in your specific cell system.

  • Use a Secondary c-Met Inhibitor: Employ a structurally different c-Met inhibitor to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of c-Met. If the phenotype is reversed, it is likely an on-target effect.

  • Target Knockdown/Knockout: Use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate c-Met expression and compare the resulting phenotype to that observed with this compound treatment.

  • Profile Key Off-Targets: If you suspect the involvement of a specific off-target (e.g., Ron or Flk-1), assess the activation status of that kinase and its downstream signaling pathways in your experimental system.

Data Presentation

Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target, c-Met, and a panel of off-target kinases. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.

KinaseIC50 (nM)Reference
c-Met 9 [1][6]
Ron68[1]
Flk-1 (VEGFR2)200[1]
c-abl1400[1]
FGFR13000[1]
EGFR3800[1]
c-src6000[1]
IGF-IR>10000[1]
PDGFR>10000[1]
AURORA2>10000[1]
PKA>10000[1]
PKBα>10000[1]
p38α>10000[1]
MK2>10000[1]
MK3>10000[1]

Experimental Protocols

Protocol: In Vitro Kinase Panel Screening to Determine Inhibitor Selectivity

This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor like this compound against a broad panel of kinases using a biochemical assay format, such as a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).

Objective: To determine the IC50 values of a test compound against a large number of purified kinases to assess its selectivity profile.

Materials:

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • Panel of purified recombinant kinases

  • Kinase-specific substrates

  • Kinase reaction buffer (typically containing a buffer salt, MgCl2, and a reducing agent like DTT)

  • ATP at a concentration near the Km for each kinase

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration for the highest dose is 100 µM.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution and a DMSO-only control to the wells of the 384-well assay plate.

  • Kinase Reaction Setup:

    • Prepare a master mix for each kinase containing the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the kinase master mix to the appropriate wells of the assay plate containing the pre-spotted compound.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 1 hour). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Equilibrate the luminescence-based kinase assay reagent to room temperature.

    • Add the reagent to all wells of the assay plate. This reagent will stop the kinase reaction by depleting the remaining ATP and will generate a luminescent signal from the newly synthesized ATP by a luciferase enzyme.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity (higher kinase activity leads to more ATP consumption and a lower signal).

    • Normalize the data to the DMSO-only controls (representing 0% inhibition) and a control with no enzyme or a potent broad-spectrum inhibitor (representing 100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Mandatory Visualization

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binds P P c-Met->P Autophosphorylation This compound This compound This compound->c-Met Inhibits Gab1 Gab1 P->Gab1 Recruits & Phosphorylates STAT3 STAT3 P->STAT3 Activates PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility STAT3->Motility

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Serial Dilution of this compound C Dispense Compound to 384-well Plate A->C B Prepare Kinase/ Substrate Master Mix D Add Kinase Master Mix B->D C->D E Pre-incubate D->E F Add ATP to Start Reaction E->F G Incubate F->G H Add Kinase-Glo® Reagent G->H I Incubate to Stabilize Signal H->I J Read Luminescence I->J K Data Analysis & IC50 Determination J->K

Caption: Workflow for in vitro kinase panel screening.

Off_Target_Logic This compound This compound c-Met c-Met (On-Target) This compound->c-Met High Potency (Low nM IC50) Ron Ron (Off-Target) This compound->Ron Lower Potency (High nM IC50) Flk-1 Flk-1 (Off-Target) This compound->Flk-1 Lower Potency (High nM IC50) Other_Kinases Other Kinases (Off-Target) This compound->Other_Kinases Very Low Potency (µM IC50) Observed_Phenotype Observed_Phenotype c-Met->Observed_Phenotype Primary Contributor Ron->Observed_Phenotype Potential Contributor (at high concentrations) Flk-1->Observed_Phenotype Potential Contributor (at high concentrations) Other_Kinases->Observed_Phenotype Minor Contributor (at very high concentrations)

References

Technical Support Center: Optimizing PHA-665752 for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PHA-665752 to determine its IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It binds to the active site of the c-Met kinase, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.[1][2]

Q2: What is the reported IC50 of this compound for c-Met?

A2: In cell-free enzymatic assays, this compound has a reported IC50 of approximately 9 nM for c-Met kinase.[1][3] In cell-based assays, the IC50 for inhibition of HGF-stimulated c-Met autophosphorylation is typically in the range of 25-50 nM, while the IC50 for inhibition of cell proliferation is generally between 18-42 nM.[3]

Q3: What is the recommended starting concentration range for an IC50 determination experiment with this compound?

A3: Based on published data, a good starting point for a dose-response curve would be a broad range covering several orders of magnitude around the expected cellular IC50. A suggested range is from 0.1 nM to 10 µM, with more data points clustered around the 10 nM to 1 µM range. For initial experiments, concentrations up to 1.25 µM have been used to inhibit HGF-driven phenotypes.[1]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO, with solubility up to 100 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q5: What are the key downstream signaling pathways affected by this compound?

A5: By inhibiting c-Met, this compound blocks the phosphorylation of downstream effector proteins. Key signaling pathways affected include the RAS/MAPK (ERK), PI3K/Akt, and STAT pathways.[1][2] Inhibition of these pathways ultimately leads to reduced cell proliferation, survival, motility, and invasion.[1]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value
Potential Cause Troubleshooting Steps
Cell Line Resistance Verify the expression and activation status of c-Met in your cell line. Cells with low c-Met expression or mutations in the kinase domain may be less sensitive.
Compound Inactivity Ensure proper storage and handling of this compound. Prepare fresh dilutions from a validated stock for each experiment.
High Cell Seeding Density An excessive number of cells can lead to a rightward shift in the IC50 curve. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[4]
Serum Competition Components in fetal bovine serum (FBS) can bind to the inhibitor or activate alternative signaling pathways. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period.
Assay Incubation Time The duration of exposure to this compound can influence the IC50 value. Ensure a consistent and appropriate incubation time is used across all experiments.[4]
Issue 2: High variability between replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding plates to ensure uniform cell distribution.
Edge Effects Wells on the periphery of a multi-well plate are prone to evaporation, which can alter compound concentrations and affect cell growth.[4] To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[5]
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
Cell Line Instability Use cells within a consistent and low passage number range. High-passage-number cells can exhibit genetic drift and altered phenotypes.[4]
Issue 3: Poor dose-response curve (flat curve or no inhibition)
Potential Cause Troubleshooting Steps
Incorrect Concentration Range The selected concentration range may be too low to see an inhibitory effect. Perform a wider range of concentrations (e.g., 0.1 nM to 50 µM) in a preliminary experiment to identify the dynamic range.
Solubility Issues Although soluble in DMSO, this compound may precipitate in aqueous media at high concentrations. Visually inspect the media for any precipitation after adding the compound.
c-Met Pathway Not a Key Driver In the chosen cell line, the c-Met pathway may not be the primary driver of proliferation or the endpoint being measured. Confirm the dependence of your cell line on c-Met signaling.
Assay Endpoint Mismatch The chosen assay (e.g., MTT, CellTiter-Glo) may not be optimal for detecting the effects of this compound in your specific cell line. Consider alternative assays that measure different aspects of cell health or specific pathway inhibition.[4]

Experimental Protocols

Protocol 1: In-Vitro Kinase Assay for this compound IC50 Determination
  • Reagents and Materials:

    • Recombinant c-Met kinase domain

    • Kinase peptide substrate (e.g., poly-Glu-Tyr)

    • ATP

    • This compound

    • Kinase reaction buffer (containing MgCl₂ or MnCl₂)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the c-Met kinase and peptide substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate for the pre-determined linear time range of the kinase reaction (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for this compound IC50 Determination (Cell Proliferation)
  • Reagents and Materials:

    • c-Met dependent cancer cell line (e.g., GTL-16)

    • Complete cell culture medium

    • This compound

    • Hepatocyte Growth Factor (HGF) (optional, for stimulating the pathway)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

    • The next day, replace the medium with a low-serum medium.

    • Prepare a serial dilution of this compound in the low-serum medium.

    • Add the diluted this compound or vehicle control to the respective wells.

    • If required, stimulate the cells with a pre-determined optimal concentration of HGF.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Visualizations

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 Motility Motility cMet->Motility PHA665752 This compound PHA665752->cMet Inhibits PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate C Add compound to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add cell viability reagent D->E F Measure signal (e.g., absorbance) E->F G Calculate % inhibition F->G H Plot dose-response curve and determine IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound in a cell-based assay.

Troubleshooting_Tree cluster_highIC50 High IC50 cluster_variability High Variability Start Unexpected IC50 Result High_IC50 Higher than expected IC50 Start->High_IC50 High_Var High variability in replicates Start->High_Var Check_Cells Verify c-Met expression in cell line High_IC50->Check_Cells Possible Cause Check_Compound Validate compound stock High_IC50->Check_Compound Possible Cause Optimize_Density Optimize cell seeding density High_IC50->Optimize_Density Possible Cause Check_Seeding Review cell seeding protocol High_Var->Check_Seeding Possible Cause Edge_Effect Mitigate plate edge effects High_Var->Edge_Effect Possible Cause Check_Pipetting Verify pipette calibration High_Var->Check_Pipetting Possible Cause

Caption: A decision tree for troubleshooting common issues in IC50 determination experiments.

References

interpreting unexpected results in PHA-665752 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results in experiments involving the c-Met inhibitor, PHA-665752.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] Its primary mechanism involves binding to the active site of c-Met, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[2][3][4]

Q2: Which signaling pathways are downstream of c-Met and affected by this compound?

Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-Met stimulates several key intracellular signaling cascades. This compound inhibits the phosphorylation of c-Met, which in turn blocks the activation of pathways including the PI3K/AKT, MAPK/RAS, and JAK/STAT pathways.[2][3][5]

Q3: What are the expected cellular effects of this compound treatment in sensitive cell lines?

In cancer cell lines with aberrant c-Met activation, this compound is expected to inhibit cell growth, induce apoptosis (programmed cell death), and cause cell cycle arrest, typically at the G1 phase.[1][6][7] It may also inhibit cell motility and invasion.[8]

Q4: Does this compound have known off-target effects?

Yes, while highly selective for c-Met, this compound can exhibit off-target activity, particularly at higher concentrations. It has been reported to inhibit other kinases such as Ron and Flk-1 (VEGFR2).[9] Therefore, some observed cytotoxic effects may be mediated through c-Met-independent mechanisms.[9]

Troubleshooting Guide

Issue 1: No significant inhibition of cell proliferation or induction of apoptosis is observed.

Possible Cause 1: The experimental model is not dependent on c-Met signaling.

  • Troubleshooting Steps:

    • Confirm c-Met Expression and Activation: Verify the expression and phosphorylation (activation) of c-Met in your cell line or tumor model via Western blotting or immunohistochemistry. High total c-Met expression alone is not always a sufficient predictor of sensitivity.[3]

    • Assess for MET Gene Amplification: Cancer cell lines with MET gene amplification are often highly sensitive to this compound.[10] Consider analyzing the MET gene copy number in your model.

    • Alternative Survival Pathways: The cells may rely on other signaling pathways for survival and proliferation.

Possible Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Ensure you are using a sufficient concentration of the inhibitor. The IC50 for c-Met inhibition is in the nanomolar range, but higher concentrations may be needed in cellular assays to observe a phenotypic effect.[1][6]

    • Verify Compound Integrity: Confirm the stability and purity of your this compound stock. Improper storage can lead to degradation.

    • Check Cell Culture Media: The compound may be unstable or interact with components in the cell culture media.[11]

Possible Cause 3: Acquired or intrinsic resistance.

  • Troubleshooting Steps:

    • Investigate HGF Overexpression: High levels of the c-Met ligand, HGF, can sometimes overcome the inhibitory effects of this compound.[12]

    • Consider Crosstalk with Other Receptors: Activation of other receptor tyrosine kinases, such as EGFR, can provide bypass signaling and contribute to resistance.[9]

Issue 2: Discrepancy between in vitro kinase assay results and cellular assay results.

Possible Cause 1: Differences in the assay environment.

  • Troubleshooting Steps:

    • ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high physiological ATP levels inside a cell. An inhibitor that appears potent in an in vitro assay might be less effective in a cellular context.[13]

    • Cellular Uptake and Efflux: this compound may have poor cell permeability or be actively removed from the cell by efflux pumps, resulting in a lower intracellular concentration than expected.[11]

Issue 3: Unexpected phenotypic changes, such as increased DNA damage.

Possible Cause 1: On-target or off-target effects on DNA repair pathways.

  • Troubleshooting Steps:

    • Assess DNA Damage Markers: Treatment with this compound alone has been shown to increase levels of γH2AX, a marker for DNA double-strand breaks.[14] This suggests that c-Met inhibition may interfere with DNA repair processes.

    • Evaluate Combination Therapies: The ability of this compound to induce DNA breaks and impair DNA damage repair suggests it may synergize with DNA-damaging agents like ionizing radiation or certain chemotherapies.[14][15]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 / Ki ValueReference
c-MetIC50: 9 nM, Ki: 4 nM[1]
RonIC50: 0.9 µM[9]
Flk-1 (VEGFR2)IC50: 2.5 µM[9]

Table 2: Exemplary Dosing for In Vivo Studies

Animal ModelDosageAdministration RouteOutcomeReference
KrasLA1 Mice12.5 - 25 mg/kg/dayIntravenousDecreased premalignant lung lesions[9]
NCI-H69 Xenografts16.5 µg in 100 µLIntratumoral Injection99% reduction in tumor size[16]
S114 Xenografts7.5 - 30 mg/kg/dayIntravenousDose-dependent tumor growth inhibition[6]

Experimental Protocols

Western Blot for c-Met Phosphorylation

  • Cell Lysis: Lyse cells treated with this compound or control vehicle in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Visualizations

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK JAK_STAT JAK/STAT Pathway cMet->JAK_STAT PHA665752 This compound PHA665752->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration JAK_STAT->Migration

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No/Low Efficacy of this compound Check_Target Is c-Met expressed and activated? Start->Check_Target Yes_Target Yes Check_Target->Yes_Target Yes No_Target No Check_Target->No_Target No Yes_Target_Point Check_Target->Yes_Target_Point Yes No_Target_Point Check_Target->No_Target_Point No Check_Dose Is the inhibitor concentration and integrity optimal? Yes_Dose Yes Check_Dose->Yes_Dose Yes No_Dose No Check_Dose->No_Dose No Yes_Dose_Point Check_Dose->Yes_Dose_Point Yes No_Dose_Point Check_Dose->No_Dose_Point No Check_Resistance Are there resistance mechanisms at play? Yes_Resistance Yes Check_Resistance->Yes_Resistance Yes Yes_Resistance_Point Check_Resistance->Yes_Resistance_Point Yes Outcome_NotDependent Model may not be c-Met dependent. Consider alternative models. Outcome_OptimizeDose Optimize concentration, verify compound stability. Outcome_InvestigateResistance Investigate HGF levels, alternative pathway activation. Yes_Target_Point->Check_Dose No_Target_Point->Outcome_NotDependent Yes_Dose_Point->Check_Resistance No_Dose_Point->Outcome_OptimizeDose Yes_Resistance_Point->Outcome_InvestigateResistance

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

PHA-665752 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of PHA-665752, a potent and selective c-Met inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO, with solubility up to 100 mM.[1] For long-term storage, stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[2]

Q2: At what concentration should I use this compound in my cell culture experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The IC50 for c-Met inhibition is in the low nanomolar range (9 nM in cell-free assays).[2][3] In cell-based assays, it effectively inhibits HGF-stimulated c-Met autophosphorylation at concentrations of 25-50 nM and blocks cell proliferation at 18-42 nM.[3]

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can range from a few hours to several days, depending on the biological question. For signaling pathway studies (e.g., phosphorylation), shorter incubation times of 4 hours have been shown to be effective.[2][4] For cell proliferation or apoptosis assays, longer incubation times of 18 to 72 hours are commonly used.[2][3]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or loss of compound activity.
  • Possible Cause 1: Improper storage of stock solution.

    • Troubleshooting Step: Ensure that the DMSO stock solution has been stored correctly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Possible Cause 2: Degradation of this compound in cell culture media.

    • Troubleshooting Step: While specific data on the stability of this compound in various cell culture media is limited, it is best practice to prepare fresh working solutions from the DMSO stock for each experiment. Avoid storing the compound in aqueous media for extended periods. If an experiment requires long-term incubation, consider replenishing the media with fresh compound at regular intervals.

  • Possible Cause 3: Cell line specific factors.

    • Troubleshooting Step: The expression and activation level of c-Met can vary between cell lines, affecting the apparent IC50. Verify the c-Met expression level in your cell line. Cell lines that are highly dependent on c-Met for survival typically exhibit IC50 values for this compound of less than 1.0 µM.[4]

Issue 2: Inconsistent results between experiments.
  • Possible Cause 1: Variability in final DMSO concentration.

    • Troubleshooting Step: Ensure the final concentration of DMSO in the cell culture media is consistent across all experiments and does not exceed a level that is toxic to the cells (typically <0.5%).

  • Possible Cause 2: Inconsistent cell density or growth phase.

    • Troubleshooting Step: Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.

  • Possible Cause 3: Presence of HGF in the serum.

    • Troubleshooting Step: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in fetal bovine serum (FBS) can vary between batches. For experiments investigating HGF-dependent c-Met activation, it is advisable to serum-starve the cells and then stimulate with a known concentration of recombinant HGF.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound from various studies.

Assay TypeTarget/Cell LineIC50 ValueReference
Cell-free Kinase Assayc-Met9 nM[1][2][3]
Cell-free Kinase AssayRON68 nM[1][3]
Cell-free Kinase AssayFlk-1200 nM[1][3]
c-Met AutophosphorylationHGF-stimulated cells25-50 nM[3]
Cell ProliferationVarious tumor cell lines18-42 nM[3]
Cell MotilityVarious tumor cell lines40-50 nM[3]
Cell GrowthTPR-MET-transformed BaF3 cells<60 nM[3][5]

Experimental Protocols

Protocol: Inhibition of HGF-induced c-Met Phosphorylation
  • Cell Seeding: Plate cells (e.g., A549) in a suitable culture dish and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum (e.g., 0.1% FBS) medium and incubate for 18-24 hours.[3]

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 1 µM) for 4 hours.[2] Include a DMSO vehicle control.

  • HGF Stimulation: Add HGF to a final concentration of 50 ng/mL and incubate for 15-30 minutes.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.

Visualizations

c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds ADP ADP Gab1 Gab1 cMet->Gab1 Activates STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg PHA665752 This compound PHA665752->cMet Inhibits ATP binding ATP ATP PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation PLCg->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Inconsistent or unexpected results Check_Storage 1. Verify Stock Solution - Stored at -20°C/-80°C? - Aliquoted to avoid freeze-thaw? Start->Check_Storage Prepare_Fresh Prepare fresh stock solution Check_Storage->Prepare_Fresh No Check_Prep 2. Review Working Solution Prep - Freshly diluted for each experiment? - Correct final DMSO concentration? Check_Storage->Check_Prep Yes Prepare_Fresh->Check_Prep Adjust_Prep Adjust dilution protocol. Ensure final DMSO <0.5% Check_Prep->Adjust_Prep No Check_Cells 3. Evaluate Cell Culture Conditions - Consistent cell density/growth phase? - Verified c-Met expression? Check_Prep->Check_Cells Yes Adjust_Prep->Check_Cells Optimize_Cells Optimize cell seeding and confirm target expression. Check_Cells->Optimize_Cells No Check_Assay 4. Assess Assay Conditions - Serum-starved for HGF studies? - Appropriate incubation time? Check_Cells->Check_Assay Yes Optimize_Cells->Check_Assay Optimize_Assay Adjust serum conditions and incubation time based on assay type. Check_Assay->Optimize_Assay No End Problem Resolved Check_Assay->End Yes Optimize_Assay->End Contact_Support Still unresolved? Contact Technical Support.

Caption: A logical workflow for troubleshooting experiments with this compound.

References

Technical Support Center: Troubleshooting Resistance to PHA-665752 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the c-Met inhibitor, PHA-665752.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It binds to the active site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Key downstream pathways inhibited by this compound include those involving Gab-1, ERK, Akt, STAT3, and PLC-γ.[1][2] By blocking these pathways, this compound can inhibit cancer cell growth, proliferation, motility, and invasion, as well as induce apoptosis and cell cycle arrest.[1][4]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for c-Met, some off-target effects have been reported, particularly at higher concentrations. These include the inhibition of other receptor tyrosine kinases such as Ron and Flk-1.[5] It is important to consider these off-target effects when interpreting experimental results, especially if the observed cellular response does not correlate with the level of c-Met inhibition.

Q3: What are the primary mechanisms of resistance to c-Met inhibitors like this compound?

A3: Resistance to c-Met inhibitors can be broadly categorized into two types:

  • On-target resistance: This typically involves genetic alterations in the MET gene itself, such as secondary mutations in the kinase domain that prevent drug binding, or amplification of the MET gene, leading to overexpression of the c-Met protein that overwhelms the inhibitor.

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for c-Met signaling. Common bypass tracks include the activation of other receptor tyrosine kinases like EGFR or HER3, or mutations in downstream signaling molecules such as KRAS or BRAF.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Higher cell densities can sometimes lead to apparent resistance. Optimize and standardize cell seeding density for your specific cell line.
Drug Solubility and Stability This compound is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all treatments to avoid solvent-induced toxicity. Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
Incubation Time The duration of drug exposure will significantly impact the IC50 value. A 72-hour incubation is common for assessing cell viability. Ensure the incubation time is consistent across experiments.
Assay Type Different viability assays measure different cellular endpoints (e.g., metabolic activity for MTT, membrane integrity for trypan blue). IC50 values can vary between assay types. Use the same assay for all comparative experiments.
HGF Concentration in Media The presence of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the serum of your culture media can affect the potency of this compound. For some experiments, you may need to use serum-free or low-serum media, or add a consistent amount of recombinant HGF to standardize c-Met activation. Testing at non-physiological HGF concentrations may not accurately predict in vivo efficacy.[6]

Issue 2: No significant inhibition of c-Met phosphorylation is observed by Western blot after this compound treatment.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Drug Concentration or Incubation Time Ensure you are using an appropriate concentration range for this compound. For many cell lines, significant inhibition of c-Met phosphorylation can be seen at concentrations between 0.1 and 1 µM. A short incubation time (e.g., 1-4 hours) is often sufficient to observe changes in phosphorylation.
Low Basal c-Met Activity The cell line you are using may have low endogenous levels of c-Met phosphorylation. Consider stimulating the cells with recombinant HGF for a short period (e.g., 10-15 minutes) before adding this compound to induce a robust and measurable level of c-Met phosphorylation.
Antibody Quality Ensure your primary antibody against phosphorylated c-Met (p-c-Met) is specific and validated for Western blotting. Use a positive control cell line with known high c-Met activation if possible.
On-Target Resistance The cancer cells may have a mutation in the c-Met kinase domain that prevents this compound from binding effectively. Consider sequencing the MET gene in your cell line to check for known resistance mutations.

Issue 3: Cancer cells develop resistance to this compound after prolonged treatment.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
MET Gene Amplification Prolonged exposure to a c-Met inhibitor can select for cells with increased MET gene copy number. Perform fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene amplification in your resistant cell lines compared to the parental, sensitive cells.
Activation of Bypass Signaling Pathways The resistant cells may have activated alternative survival pathways. Use a phospho-kinase array to screen for the activation of other receptor tyrosine kinases. Perform Western blotting for key downstream signaling molecules like p-EGFR, p-HER3, p-AKT, and p-ERK. Sequence key oncogenes like KRAS, BRAF, and EGFR for activating mutations.
Combination Therapy to Overcome Resistance If a bypass pathway is identified, consider combination therapy. For example, if EGFR is activated, combining this compound with an EGFR inhibitor may restore sensitivity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-c-Met

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). For HGF stimulation, serum-starve the cells overnight, then stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip and re-probe the same membrane for total c-Met and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-c-Met normalized to total c-Met and the loading control.

Visualizations

PHA665752_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates p_cMet p-c-Met cMet->p_cMet Autophosphorylation PHA665752 This compound PHA665752->cMet Inhibits ATP ATP ATP->p_cMet ADP ADP p_cMet->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_cMet->Downstream Activates Response Cellular Response (Proliferation, Survival, Motility) Downstream->Response Promotes

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Seed Seed Cancer Cells Treat Treat with this compound (Dose-Response) Seed->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Western Western Blot (p-c-Met, Total c-Met, etc.) Treat->Western Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis IC50 Determine IC50 Viability->IC50 Phospho Quantify Protein Phosphorylation Western->Phospho Apop_Quant Quantify Apoptosis Apoptosis->Apop_Quant

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Start Decreased Sensitivity to this compound Observed Check_pMet Assess c-Met Phosphorylation (Western Blot) Start->Check_pMet Phospho_Array Phospho-Kinase Array Start->Phospho_Array Check_MET_Amp Analyze MET Gene Amplification (FISH/qPCR) Check_pMet->Check_MET_Amp If p-c-Met is still high Sequence_MET Sequence MET Kinase Domain Check_pMet->Sequence_MET If p-c-Met is still high Check_Bypass Western Blot for Bypass Pathways (p-EGFR, p-KRAS, etc.) Phospho_Array->Check_Bypass Identify activated pathways Sequence_Oncogenes Sequence Key Oncogenes (KRAS, BRAF, EGFR) Check_Bypass->Sequence_Oncogenes

Caption: Troubleshooting logic for this compound resistance.

References

how to control for PHA-665752 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to effectively control for off-target kinase inhibition of PHA-665752 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary off-target kinases?

A1: this compound is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with a Ki of 4 nM and an IC50 of 9 nM.[1][2] While it exhibits greater than 50-fold selectivity for c-Met compared to many other kinases, it is known to inhibit other kinases at higher concentrations.[1][2] The most well-documented off-targets include Ron and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as Flk-1).[3] It is crucial to consider these off-target effects when designing experiments and interpreting data, as cytotoxicity observed at concentrations above 1.0 µM may be due to c-Met-independent mechanisms.[3]

Q2: My cells are showing a phenotypic response to this compound, but I'm not sure if it's due to c-Met inhibition. How can I confirm this?

A2: To determine if the observed phenotype is a result of on-target c-Met inhibition, a combination of approaches is recommended. First, verify that this compound is inhibiting c-Met phosphorylation in your cellular system at the concentrations you are using. This can be done via western blot. Concurrently, performing a rescue experiment using siRNA to knockdown c-Met expression can help differentiate on-target from off-target effects. If the siRNA-mediated knockdown of c-Met phenocopies the effect of this compound, it suggests an on-target effect. Conversely, if the phenotype is not replicated by c-Met knockdown, it may be due to off-target inhibition.[3]

Q3: I am observing unexpected toxicity in my cell-based assays with this compound. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors. One possibility is the inhibition of off-target kinases that are essential for cell survival in your specific cellular context.[4] For example, inhibition of VEGFR2 (Flk-1) can impact endothelial cell survival.[3] It is also important to consider the possibility of compound precipitation at higher concentrations, which can lead to non-specific toxic effects.[4] Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[4]

Q4: How can I proactively identify the full spectrum of off-target kinases for this compound in my experimental system?

A4: The most comprehensive method for identifying off-target kinases is to perform a kinome-wide selectivity screen.[4] This involves testing this compound at a concentration significantly higher than its c-Met IC50 (e.g., 1 µM) against a large panel of kinases.[4] Commercially available services can perform this analysis and provide data on the percentage of inhibition for each kinase, allowing for a broad view of the inhibitor's selectivity profile.

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical IC50 and Cellular Potency

Possible Cause: The observed cellular phenotype may be driven by an off-target kinase that is inhibited by this compound at a different concentration than c-Met.

Troubleshooting Steps:

  • Conduct a Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare it to the dose-response for c-Met phosphorylation inhibition in the same cell line. A significant rightward shift in the phenotypic curve compared to the target inhibition curve suggests a potential off-target effect.

  • Use a Structurally Different c-Met Inhibitor: Treat your cells with a c-Met inhibitor that has a different chemical scaffold and a known distinct off-target profile. If this second inhibitor does not reproduce the phenotype at concentrations that effectively inhibit c-Met, it strengthens the likelihood of a this compound-specific off-target effect.

  • Perform a Kinome Scan: To identify the potential off-target(s) responsible, submit this compound for a comprehensive kinase selectivity profiling assay.

Issue 2: Inconsistent Results Across Different Cell Lines

Possible Cause: The expression and functional importance of c-Met and potential off-target kinases can vary significantly between cell lines.

Troubleshooting Steps:

  • Characterize Kinase Expression: Before initiating inhibitor studies, perform western blotting or qPCR to determine the relative expression levels of c-Met, Ron, and VEGFR2 in your panel of cell lines.

  • Correlate Sensitivity with Target Expression: Analyze whether the sensitivity of the cell lines to this compound correlates with the expression level of c-Met. A lack of correlation may indicate that an off-target kinase, which is variably expressed across the cell lines, is driving the observed phenotype.

  • Test in a c-Met Null Cell Line: If possible, include a cell line that does not express c-Met as a negative control. Any activity observed in this cell line can be attributed to off-target effects.

Quantitative Data: Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (c-Met) and several known off-target kinases. A lower IC50 value indicates higher potency. The selectivity of an inhibitor is often assessed by the difference between its on-target and off-target IC50 values.

Kinase TargetIC50 (nM)Reference(s)
c-Met 9
Ron68
Flk-1 (VEGFR2)200
c-Abl1400
FGFR13000
EGFR3800
c-Src6000
IGF-IR>10000
PDGFR>10000
AURORA2>10000
PKA>10000
PKBα (Akt)>10000
p38α>10000
MK2>10000
MK3>10000

Experimental Protocols

Protocol 1: Western Blotting for On-Target and Off-Target Pathway Modulation

Objective: To determine if this compound inhibits the phosphorylation of c-Met and its downstream effectors, as well as the downstream signaling of off-target kinases like Ron and VEGFR2.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum starve the cells for 4-6 hours prior to treatment, if investigating ligand-stimulated phosphorylation.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 250, 1000 nM) for the desired time (e.g., 1-4 hours).

    • For ligand stimulation, add the appropriate ligand (e.g., HGF for c-Met) for a short period (e.g., 15-30 minutes) before cell lysis.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • On-Target: Phospho-c-Met (Tyr1234/1235), Total c-Met, Phospho-Akt (Ser473), Total Akt, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.

      • Off-Target: Phospho-VEGFR2 (Tyr1175), Total VEGFR2, Phospho-PLCγ1 (Tyr783), Total PLCγ1.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the inhibitor-treated samples to the vehicle-treated control to determine the extent of pathway inhibition.

Protocol 2: siRNA-Mediated Rescue Experiment

Objective: To differentiate on-target from off-target effects of this compound by comparing the inhibitor's phenotype with that of a genetic knockdown of the target.

Methodology:

  • siRNA Transfection:

    • Day 1: Seed cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection.

    • Day 2: Transfect cells with either a non-targeting control siRNA or a c-Met-specific siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment and Phenotypic Assay:

    • Day 3 (24 hours post-transfection): Re-plate the cells for your specific phenotypic assay (e.g., proliferation, migration, apoptosis assay).

    • Day 4 (48 hours post-transfection): Treat the cells with either vehicle or this compound at the desired concentration.

    • Day 5-6 (72-96 hours post-transfection): Perform the phenotypic assay.

  • Validation of Knockdown:

    • At the time of the phenotypic assay, lyse a parallel set of transfected cells to confirm c-Met knockdown by western blotting as described in Protocol 1.

  • Data Analysis:

    • Compare the phenotypic outcome in the following conditions:

      • Non-targeting siRNA + Vehicle

      • Non-targeting siRNA + this compound

      • c-Met siRNA + Vehicle

    • If the phenotype observed with this compound is mimicked by the c-Met siRNA, this is strong evidence for an on-target effect. If the c-Met siRNA does not reproduce the phenotype, it is likely an off-target effect.

Visualizations

PHA_665752_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt Phenotype Cell Proliferation, Survival, Motility Akt->Phenotype Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Phenotype STAT3->Phenotype PHA665752 This compound PHA665752->cMet Inhibits

Caption: On-target signaling pathway of this compound, inhibiting c-Met activation.

Off_Target_Pathways cluster_ron Ron Signaling cluster_flk1 VEGFR2 (Flk-1) Signaling PHA665752 This compound (Higher Concentrations) Ron Ron PHA665752->Ron Inhibits Flk1 VEGFR2 (Flk-1) PHA665752->Flk1 Inhibits Ron_downstream PI3K/Akt, MAPK Ron->Ron_downstream Phenotype Potential Off-Target Effects: Cytotoxicity, Anti-Angiogenesis Ron_downstream->Phenotype Flk1_downstream PLCγ/PKC, PI3K/Akt Flk1->Flk1_downstream Flk1_downstream->Phenotype

Caption: Known off-target signaling pathways of this compound.

Experimental_Workflow cluster_validation Experimental Validation start Observe Phenotype with this compound western Western Blot: Confirm p-c-Met Inhibition start->western sirna siRNA Knockdown of c-Met start->sirna phenocopy Does siRNA Phenocopy This compound Effect? sirna->phenocopy on_target Conclusion: On-Target Effect phenocopy->on_target  Yes off_target Conclusion: Potential Off-Target Effect phenocopy->off_target  No investigate_off_target Further Investigation: - Kinome Screen - Alternative Inhibitor off_target->investigate_off_target

Caption: Workflow to distinguish on-target vs. off-target effects of this compound.

References

Technical Support Center: PHA-665752 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of PHA-665752, a selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] By binding to the kinase domain of c-Met, it inhibits autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways.[4][5] This inhibition leads to reduced cancer cell growth, proliferation, survival, motility, and invasion.[2][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for c-Met, some off-target activity has been reported, particularly at higher concentrations. These include the inhibition of other receptor tyrosine kinases such as Ron and Flk-1 (VEGFR2).[1] Researchers should be aware of these potential off-target effects when interpreting experimental results, especially at doses exceeding 1.0 µM in vitro.[1]

Q3: What are the common mechanisms of resistance to this compound?

Acquired resistance to this compound can develop through several mechanisms, including:

  • Secondary mutations in the c-Met kinase domain: For example, mutations in the activation loop (e.g., Y1230) can destabilize the inhibitor's binding.[6]

  • c-Met gene amplification: Increased copies of the MET gene can lead to higher levels of the c-Met protein, overwhelming the inhibitory effect of the drug.[7]

  • Activation of bypass signaling pathways: Upregulation of alternative pathways, such as the EGFR pathway through increased expression of ligands like TGFα, can compensate for c-Met inhibition and maintain downstream signaling for cell survival.[6]

  • KRAS gene amplification: Increased KRAS expression can also contribute to resistance by activating downstream signaling independently of c-Met.[7]

Q4: How can the in vivo efficacy of this compound be improved?

Combination therapy is a promising strategy to enhance the antitumor effects of this compound and overcome resistance. Preclinical studies have shown synergistic or cooperative effects when this compound is combined with:

  • mTOR inhibitors (e.g., rapamycin): This combination can be effective in cancers where the PI3K/Akt/mTOR pathway is a key driver.[4][5]

  • EGFR inhibitors: In tumors with co-activation of EGFR and c-Met, or in cases of acquired resistance via EGFR pathway activation, dual inhibition can be beneficial.[1]

  • Chemotherapeutic agents (e.g., cisplatin): this compound may sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor/Variable Tumor Response 1. Insufficient drug exposure at the tumor site.2. Suboptimal dosing regimen.3. Intrinsic or acquired resistance of the tumor model.4. Variability in animal model or tumor implantation.1. Confirm target engagement by assessing c-Met phosphorylation in tumor tissue post-treatment.2. Perform a dose-response study to determine the optimal dose for your specific model.[2][8]3. Analyze tumor tissue for known resistance markers (e.g., c-Met or KRAS amplification, EGFR activation).[6][7] Consider combination therapy.4. Ensure consistent tumor cell implantation technique and use a sufficient number of animals per group to account for biological variability.
Unexpected Toxicity (e.g., weight loss, lethargy) 1. Off-target effects of this compound.2. Vehicle-related toxicity.3. Venous toxicity associated with intravenous administration.[1]1. Reduce the dose or frequency of administration. Monitor animals closely for signs of toxicity.2. Run a vehicle-only control group to assess the tolerability of the formulation.3. Consider alternative administration routes if feasible (e.g., intraperitoneal injection) or shorten the duration of IV treatment.[1][9]
Drug Precipitation in Formulation 1. Poor solubility of this compound in the chosen vehicle.2. Instability of the formulation over time.1. Use a vehicle known to effectively solubilize this compound, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2] Always prepare fresh solutions before each use.2. Prepare the formulation immediately before administration and avoid prolonged storage.
Difficulty in Assessing Target Engagement 1. Inadequate sample collection or processing.2. Low levels of phosphorylated c-Met in the tumor model.1. Collect tumor samples at the expected peak of drug activity (e.g., a few hours post-dose).[3] Ensure rapid processing and proper storage to preserve protein phosphorylation.2. Confirm baseline c-Met expression and activation in your tumor model before initiating the in vivo study.

Quantitative Data Summary

In Vivo Efficacy of this compound in Xenograft Models
Cancer Model Animal Model Dose and Administration Tumor Growth Inhibition Reference
Gastric Carcinoma (S114)Athymic nude mice7.5, 15, 30 mg/kg/day, i.v.20%, 39%, 68%[2][8]
Small Cell Lung Cancer (NCI-H69)Mouse xenograftNot specified99%[8][10]
Non-Small Cell Lung Cancer (NCI-H441)Mouse xenograftNot specified75%[8][10]
Non-Small Cell Lung Cancer (A549)Mouse xenograftNot specified59%[8]
OsteosarcomaTumor-transplanted mice7.5, 15 mg/kg/day, i.p.Significant decrease in tumor volume and weight[9]
Lung Premalignancy (K-ras mutant)KrasLA1 mice12.5, 25 mg/kg/day, i.v.Dose-dependent decrease in premalignant lesions[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework for assessing the antitumor activity of this compound in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Culture the selected cancer cell line (e.g., NCI-H441, S114) under standard conditions.
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
  • Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
  • Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment group.
  • This compound Treatment Group(s): Administer this compound at the desired dose(s) (e.g., 7.5-30 mg/kg/day).[2][8]

3. Drug Preparation and Administration:

  • Vehicle Solution: A common vehicle for intravenous injection is L-lactate (pH 4.8) with 10% polyethylene glycol.[1] For intraperitoneal injection, 5% DMSO in a suitable buffer can be used.[9]
  • This compound Formulation: Prepare a stock solution of this compound in DMSO.[2][8] For administration, dilute the stock solution in the appropriate vehicle immediately before use.
  • Administration: Administer the formulation via the chosen route (e.g., intravenous tail vein injection or intraperitoneal injection) daily or as determined by the experimental design.[1][2][9]

4. Monitoring and Endpoint:

  • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Met, apoptosis markers).

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound formulation for intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]

  • For a 1 mL working solution (e.g., 2.5 mg/mL), take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • This formulation results in a suspended solution suitable for intravenous or intraperitoneal injection.[2] Always prepare fresh before each use.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-Akt-mTOR Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and activates RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates Motility Cell Motility & Invasion cMet->Motility PHA665752 This compound PHA665752->cMet Inhibits (ATP-competitive) MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Animal Well-being treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint: Euthanize & Analyze Tumors monitoring->endpoint

Caption: General experimental workflow for in vivo efficacy studies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor Tumor Response cause1 Insufficient Drug Exposure issue->cause1 cause2 Suboptimal Dose issue->cause2 cause3 Resistance issue->cause3 solution1 Confirm Target Engagement (p-Met) cause1->solution1 solution2 Dose-Response Study cause2->solution2 solution3 Analyze Resistance Markers cause3->solution3 solution4 Consider Combination Therapy solution3->solution4

Caption: Troubleshooting logic for addressing poor in vivo tumor response.

References

Validation & Comparative

Validating PHA-665752 On-Target Effects with c-Met siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for interrogating the c-Met signaling pathway: the small molecule inhibitor PHA-665752 and c-Met specific small interfering RNA (siRNA). Understanding the distinct and overlapping effects of these tools is crucial for validating on-target activity and interpreting experimental outcomes in cancer research and drug development.

Quantitative Comparison of this compound and c-Met siRNA Effects

The following table summarizes the quantitative effects of this compound and c-Met siRNA on key cellular processes, including cell viability, apoptosis, and c-Met signaling. Data is compiled from various studies to provide a comparative overview.

ParameterThis compoundc-Met siRNACell Line(s)Key Findings & Citations
Mechanism of Action Selective, ATP-competitive inhibitor of c-Met kinase activity.[1]Post-transcriptional gene silencing by targeting c-Met mRNA for degradation.N/AThis compound directly inhibits the catalytic function of the c-Met protein, while c-Met siRNA prevents its synthesis.
IC50 (Cell Viability) 9 nM (enzymatic assay)[1]; 18-60 nM (cell-based assays)[2]; 15.7 µM (HCC827)[1]Not ApplicableVarious cancer cell linesThis compound exhibits potent inhibition of c-Met kinase activity and cell growth in c-Met dependent cell lines.[1][2]
Cell Viability Reduction Dose-dependent decrease.~40% reduction in cell number.[3]Murine endothelial cells (MEC)Both methods reduce cell viability, demonstrating the reliance of certain cells on c-Met signaling for survival.[3]
Apoptosis Induction Induces apoptosis; 33.1% apoptosis at 0.2 µM.[2]Induces apoptosis.[3]TPR-MET-transformed BaF3 cells, MECsBoth this compound and c-Met siRNA can induce apoptosis, confirming that c-Met signaling is critical for cell survival in these contexts.[2][3]
c-Met Knockdown/Inhibition Potent inhibition of c-Met autophosphorylation (IC50: 25-50 nM).[2]~50% knockdown of c-Met protein levels.[3]A549, MECsThis compound inhibits the function of existing c-Met protein, while siRNA reduces the total amount of c-Met protein.[2][3]
Downstream Signaling Inhibition Inhibits phosphorylation of Gab-1, ERK, Akt, STAT3, PLC-γ, and FAK.[1][2]Decreased phosphorylation of Akt and mTOR.Multiple tumor cell lines, A549/DDPBoth approaches effectively block downstream signaling cascades initiated by c-Met activation.[1][2]
On-Target Specificity Highly selective for c-Met, but can have off-target effects at higher concentrations (e.g., Ron, Flk-1).[3]Highly sequence-specific, but potential for off-target effects due to unintended mRNA binding.N/ABoth methods are highly specific, but potential off-target effects should be considered in experimental design and data interpretation.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

c-Met siRNA Transfection

This protocol outlines the general steps for transiently knocking down c-Met expression using siRNA.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute the desired amount of c-Met siRNA (e.g., 20-80 pmol) in 100 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ 2000) in 100 µL of serum-free medium according to the manufacturer's instructions.

  • Complex Formation:

    • Combine the diluted siRNA and diluted transfection reagent.

    • Mix gently and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Aspirate the medium and add the siRNA-transfection reagent complexes to the cells.

    • Add antibiotic-free normal growth medium to the desired final volume.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Harvest the cells for downstream analysis, such as Western blotting to confirm c-Met knockdown or cell viability assays.

Western Blotting for c-Met and Downstream Signaling

This protocol provides a framework for analyzing protein expression and phosphorylation status.

  • Cell Lysis:

    • After treatment with this compound or transfection with c-Met siRNA, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-Met, phospho-c-Met (Tyr1234/1235), total Akt, phospho-Akt (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Visualizing the Molecular Interactions and Experimental Process

The c-Met Signaling Pathway and Points of Intervention

The following diagram illustrates the c-Met signaling pathway and highlights where this compound and c-Met siRNA exert their effects.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_intervention Interventions HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor p_cMet p-c-Met cMet_receptor->p_cMet Dimerization & Autophosphorylation Gab1 Gab1 p_cMet->Gab1 RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 PLCg PLCγ p_cMet->PLCg PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Transcription Gene Transcription (Proliferation, Survival, Motility, Invasion) p_AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Transcription p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Transcription PHA665752 This compound PHA665752->p_cMet Inhibits Kinase Activity cMet_siRNA c-Met siRNA mRNA c-Met mRNA cMet_siRNA->mRNA Degrades mRNA Ribosome Ribosome

Caption: c-Met signaling and intervention points.

Experimental Workflow for On-Target Validation

This diagram outlines the logical flow of experiments to validate the on-target effects of this compound using c-Met siRNA as a benchmark.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Conclusion start Select c-Met Dependent Cancer Cell Line treatment Treatment Groups start->treatment control Control (Vehicle/Scrambled siRNA) treatment->control pha This compound treatment->pha sirna c-Met siRNA treatment->sirna viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) control->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase-3 Cleavage) control->apoptosis western Western Blot Analysis (p-c-Met, p-Akt, p-ERK) control->western pha->viability pha->apoptosis pha->western sirna->viability sirna->apoptosis sirna->western comparison Compare Phenotypic and Signaling Readouts viability->comparison apoptosis->comparison western->comparison conclusion Conclusion on On-Target Effects comparison->conclusion

Caption: On-target validation workflow.

References

A Comparative Analysis of PHA-665752 and Crizotinib in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of targeted therapies for lung cancer is in constant evolution. Among the key targets is the c-Met receptor tyrosine kinase, a critical driver of tumor growth, invasion, and metastasis. This guide provides a detailed comparison of two notable c-Met inhibitors, PHA-665752 and crizotinib, summarizing their performance in preclinical lung cancer models based on available experimental data.

Introduction to the Inhibitors

This compound is recognized as a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met kinase.[1] Preclinical studies have highlighted its ability to reverse lung premalignancy and inhibit tumorigenicity and angiogenesis in lung cancer models.[2][3]

Crizotinib (PF-02341066) is a multi-targeted tyrosine kinase inhibitor that acts against ALK, ROS1, and c-Met.[4][5] Initially developed as a c-Met inhibitor, its dramatic efficacy in ALK-rearranged non-small cell lung cancer (NSCLC) led to its approval for this indication.[6][7] However, its activity against c-Met remains a significant aspect of its pharmacological profile.

Comparative Efficacy in Lung Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and crizotinib in various lung cancer cell lines. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Cell LineDrugIC50 (nM)Notes
BaF3.TPR-METThis compound< 60TPR-MET transformed cells.[8]
NCI-H441This compound-Active against this NSCLC cell line.[8]
LKR-13This compound> 1000IC50 based on cell density exceeded the IC50 for c-Met phosphorylation inhibition.[2]
Karpas299 (ALCL)Crizotinib24NPM-ALK positive anaplastic large cell lymphoma.[6]
SU-DHL-1 (ALCL)Crizotinib24NPM-ALK positive anaplastic large cell lymphoma.[6]
H2228Crizotinib311.26Human non-small cell lung adenocarcinoma.[9]

In Vivo Antitumor Activity

Both this compound and crizotinib have demonstrated significant antitumor activity in preclinical xenograft models of lung cancer.

A study on This compound in mouse xenografts showed a 99% reduction in tumorigenicity in NCI-H69 (small cell lung cancer) models and a 75% reduction in NCI-H441 (non-small cell lung cancer) models.[3] The inhibitor also demonstrated potent anti-angiogenic effects.[3] In a genetically engineered mouse model with K-ras mutation, short-term treatment with this compound led to a decrease in the number of premalignant lung lesions.[10]

Crizotinib has shown antitumor efficacy in tumor models at well-tolerated doses.[6] Its mechanism in vivo is attributed to both direct suppression of tumor cell growth and survival, as well as potent antiangiogenic effects.[6] In a co-clinical trial using a mouse model of EML4-ALK-driven lung cancer, crizotinib demonstrated a significantly higher response rate and longer progression-free survival compared to standard chemotherapy.

Mechanism of Action and Signaling Pathways

Both this compound and crizotinib are ATP-competitive inhibitors of the c-Met kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Dimerization & Autophosphorylation This compound This compound This compound->p-c-Met Inhibit Crizotinib Crizotinib Crizotinib->p-c-Met Inhibit GAB1 GAB1 p-c-Met->GAB1 STAT3 STAT3 p-c-Met->STAT3 Migration & Invasion Migration & Invasion p-c-Met->Migration & Invasion PI3K PI3K GAB1->PI3K SHP2 SHP2 GAB1->SHP2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival STAT3->Proliferation & Survival

c-Met signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically used to evaluate c-Met inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Lung cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or crizotinib for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of c-Met and its downstream effectors (e.g., Akt, ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Tumor Xenograft Study

Xenograft_Workflow Start Start Implantation Implant lung cancer cells subcutaneously into immunocompromised mice Start->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, this compound, Crizotinib) Tumor_Growth->Randomization Treatment Administer drugs daily (e.g., oral gavage) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Sacrifice mice at a predefined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Workflow for in vivo xenograft studies.

Conclusion

Both this compound and crizotinib are effective inhibitors of the c-Met signaling pathway with demonstrated preclinical activity in lung cancer models. This compound has been characterized as a more selective c-Met inhibitor, while crizotinib's clinical success is largely attributed to its potent inhibition of ALK and ROS1, in addition to c-Met. The available data suggests that both compounds warrant further investigation, and head-to-head comparative studies in a panel of lung cancer models with defined c-Met activation status would be invaluable to delineate their respective therapeutic potential more clearly. The choice between these inhibitors in a research or clinical setting would likely depend on the specific genetic context of the tumor, particularly the presence of ALK or ROS1 rearrangements.

References

A Comparative Guide to c-Met Inhibitors: PHA-665752 versus Cabozantinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the c-Met receptor tyrosine kinase: PHA-665752 and cabozantinib. While both molecules target the c-Met signaling pathway, a critical driver in various cancers, they exhibit distinct pharmacological profiles. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

Mechanism of Action and Kinase Selectivity

This compound is a potent and highly selective, ATP-competitive inhibitor of c-Met kinase.[1][2] It demonstrates greater than 50-fold selectivity for c-Met over a wide range of other receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1] This high selectivity makes this compound a valuable tool for specifically interrogating the biological functions of the c-Met signaling pathway with minimal off-target effects.

Cabozantinib , in contrast, is a multi-targeted tyrosine kinase inhibitor.[3][4] While it potently inhibits c-Met, it also targets several other key kinases involved in tumor progression and angiogenesis, most notably VEGFR2, as well as RET, KIT, AXL, and FLT3.[4][5] This broader activity profile suggests that the cellular and in vivo effects of cabozantinib result from the simultaneous inhibition of multiple signaling pathways.

In Vitro Potency and Cellular Effects

Direct head-to-head comparisons of this compound and cabozantinib in the same experimental settings are limited in the publicly available literature. The following tables summarize key quantitative data from independent studies. It is important to note that variations in experimental conditions (e.g., cell lines, assay formats) can influence the absolute values.

Table 1: Comparison of In Vitro Potency against c-Met

ParameterThis compoundCabozantinib
c-Met Kinase IC50 9 nM[1]1.3 nM[5]
c-Met Kinase Ki 4 nM[1]Not Reported
Cellular c-Met Autophosphorylation IC50 25-50 nM[6]Not Reported

Table 2: Kinase Selectivity Profile (IC50 values in nM)

KinaseThis compoundCabozantinib
c-Met 91.3[5]
VEGFR2 (KDR) >10,0000.035[5]
Ron 68Not Reported
RET Not Reported5.2[5]
KIT Not Reported4.6[5]
AXL Not Reported7[5]
FLT3 Not Reported11.3[5]
Flk-1 200Not Reported
c-Abl 1400Not Reported
FGFR1 3000Not Reported
EGFR 3800Not Reported
c-Src 6000Not Reported
IGF-IR >10,000Not Reported
PDGFR >10,000Not Reported

Note: Data is compiled from multiple sources and direct comparison should be made with caution.

Both inhibitors have been shown to effectively block c-Met-dependent cellular processes. This compound inhibits HGF-stimulated cell proliferation, motility, and invasion in various cancer cell lines.[6] Similarly, cabozantinib has been demonstrated to inhibit these processes, with its effects attributed to the dual blockade of c-Met and other RTKs like VEGFR2.[4]

In Vivo Efficacy

Both this compound and cabozantinib have demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers.

This compound has been shown to induce dose-dependent tumor growth inhibition in gastric and lung cancer xenografts.[6][7] For instance, in an NCI-H69 small cell lung cancer xenograft model, treatment with this compound resulted in a 99% reduction in tumor growth.[7]

Cabozantinib has also exhibited robust in vivo efficacy across a range of tumor models, including those for papillary renal cell carcinoma, medullary thyroid cancer, and prostate cancer.[8][9][10] In a patient-derived xenograft model of papillary renal cell carcinoma with a MET mutation, cabozantinib treatment led to significant tumor regression and inhibited lung metastasis.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_cellular_response Cellular Response HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation Gab1 Gab1 P->Gab1 STAT3 STAT3 P->STAT3 PLCg PLCg P->PLCg PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Invasion Invasion Akt->Invasion Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival PLCg->Migration This compound This compound This compound->c-Met Inhibits Cabozantinib Cabozantinib Cabozantinib->c-Met Inhibits

Caption: The c-Met signaling pathway and points of inhibition.

Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection Recombinant c-Met Kinase Recombinant c-Met Kinase Incubate Kinase, Substrate, Buffer, and Inhibitor Incubate Kinase, Substrate, Buffer, and Inhibitor Recombinant c-Met Kinase->Incubate Kinase, Substrate, Buffer, and Inhibitor Kinase Buffer Kinase Buffer Kinase Buffer->Incubate Kinase, Substrate, Buffer, and Inhibitor Substrate (e.g., poly-Glu-Tyr) Substrate (e.g., poly-Glu-Tyr) Substrate (e.g., poly-Glu-Tyr)->Incubate Kinase, Substrate, Buffer, and Inhibitor ATP ATP Initiate reaction with ATP Initiate reaction with ATP ATP->Initiate reaction with ATP Inhibitor (this compound or Cabozantinib) Inhibitor (this compound or Cabozantinib) Inhibitor (this compound or Cabozantinib)->Incubate Kinase, Substrate, Buffer, and Inhibitor Incubate Kinase, Substrate, Buffer, and Inhibitor->Initiate reaction with ATP Incubate at 37°C Incubate at 37°C Initiate reaction with ATP->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure Substrate Phosphorylation Measure Substrate Phosphorylation Stop Reaction->Measure Substrate Phosphorylation Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Substrate Phosphorylation->Data Analysis (IC50 determination)

Caption: A generalized workflow for an in vitro c-Met kinase assay.

Experimental Protocols

In Vitro c-Met Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain (e.g., GST-fusion protein).

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Substrate (e.g., poly(Glu, Tyr) 4:1).

  • ATP.

  • Test inhibitors (this compound or cabozantinib) dissolved in DMSO.

  • 96-well plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the recombinant c-Met kinase, the substrate, and the diluted inhibitor to the kinase buffer.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at 37°C for a predetermined time within the linear range of the assay.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of inhibitors on cancer cell viability.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test inhibitors (this compound or cabozantinib) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors in cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line of interest.

  • Matrigel (optional).

  • Test inhibitors (this compound or cabozantinib) formulated for in vivo administration (e.g., oral gavage solution).

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage). For example, cabozantinib has been administered by oral gavage at doses of 30 mg/kg daily.[8] this compound has been administered intravenously at doses ranging from 7.5 to 30 mg/kg/day.[6]

  • Measure tumor volume using calipers (Volume = (length x width²)/2) at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-Met).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

Both this compound and cabozantinib are potent inhibitors of c-Met. The choice between these two compounds will largely depend on the specific research question.

  • This compound is the preferred tool for studies aiming to specifically dissect the role of c-Met signaling, due to its high selectivity. Its use minimizes the confounding effects of inhibiting other kinase pathways.

  • Cabozantinib is a clinically relevant, multi-targeted inhibitor. Its broader kinase inhibition profile, particularly its potent activity against VEGFR2, makes it a powerful agent for studying the combined effects of inhibiting both tumor cell proliferation/invasion (via c-Met) and angiogenesis (via VEGFR2).

Researchers should carefully consider the selectivity profile and the desired experimental outcome when selecting between this compound and cabozantinib for their c-Met inhibition studies.

References

Cross-Validation of PHA-665752 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the c-Met inhibitor, PHA-665752, with genetic models to validate its on-target effects. The information presented herein is supported by experimental data from publicly available research, offering a comprehensive resource for those investigating c-Met signaling and targeted cancer therapies.

Introduction to this compound and the c-Met Pathway

This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion. Aberrant activation of this pathway is implicated in the development and progression of numerous cancers. This compound has been shown to inhibit HGF-stimulated c-Met autophosphorylation and downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, leading to the suppression of tumorigenic phenotypes.[1][3]

Cross-Validation with Genetic Models

To ascertain that the biological effects of this compound are a direct consequence of c-Met inhibition, its activity has been cross-validated using various genetic models. These models feature specific genetic alterations that either confer dependence on the c-Met pathway or modulate its activity, thereby providing a robust system for assessing on-target efficacy.

TPR-MET Transformed Cells: A Model of Constitutive c-Met Activation

A key genetic model utilized in the validation of this compound is the BaF3 cell line transformed with TPR-MET. The TPR-MET fusion protein is a constitutively active oncogenic variant of c-Met, rendering the cells dependent on c-Met signaling for their growth and survival.[4] This model serves as an excellent tool to test the efficacy of c-Met inhibitors in a setting of oncogene addiction.

  • Inhibition of Cell Growth: this compound demonstrates potent inhibition of cell growth in TPR-MET transformed BaF3 cells, with a reported IC50 value of less than 60 nM.[1]

  • Induction of Apoptosis: Treatment with this compound induces apoptosis in these cells. At a concentration of 0.2 μM, it resulted in 33.1% of cells undergoing apoptosis.[1]

  • Cell Cycle Arrest: The compound also causes G1 cell cycle arrest, with the percentage of cells in the G1 phase increasing from 42.4% to 77.0% following treatment with 0.2 μM this compound.[1]

  • Inhibition of Cell Motility: The constitutive cell motility and migration of TPR-MET transformed BaF3 cells are significantly inhibited by this compound, with a 92.5% reduction observed at a concentration of 0.2 μM.[1]

K-ras Mutant Models: Investigating c-Met in the Context of Other Oncogenic Drivers

The role of c-Met has also been investigated in the context of K-ras mutations, a common oncogenic driver in non-small cell lung cancer (NSCLC). Studies using the KrasLA1 mouse model, which develops lung adenocarcinomas due to a somatic K-ras mutation, have provided insights into the efficacy of this compound.

  • Inhibition of Premalignant Lesions: Short-term treatment with this compound in KrasLA1 mice led to a decrease in the number of premalignant lung lesions.[5][6]

  • Induction of Apoptosis in Tumors: The inhibitor induced apoptosis in both tumor cells and vascular endothelial cells within the lesions.[5][6]

  • On-Target vs. Off-Target Effects: Interestingly, while c-Met depletion via siRNA induced apoptosis in murine endothelial cells (MECs), it did not have the same effect on a lung adenocarcinoma cell line derived from KrasLA1 mice (LKR-13). This suggests that the pro-apoptotic effect of this compound in MECs is an on-target effect, whereas its effects on LKR-13 cells may involve c-Met-independent mechanisms.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various cellular and in vivo models.

Cell Line/ModelGenetic BackgroundAssayEndpointThis compound ConcentrationResultReference
In Vitro Studies
TPR-MET transformed BaF3Constitutively active c-MetCell GrowthIC50< 60 nMPotent inhibition of cell proliferation[1]
TPR-MET transformed BaF3Constitutively active c-MetApoptosis% Apoptotic Cells0.2 µM33.1%[1]
TPR-MET transformed BaF3Constitutively active c-MetCell Cycle% G1 Phase0.2 µMIncrease from 42.4% to 77.0%[1]
TPR-MET transformed BaF3Constitutively active c-MetCell Motility/Migration% Inhibition0.2 µM92.5%[1]
Various Tumor Cell LinesHGF-stimulatedc-Met AutophosphorylationIC5025-50 nMPotent inhibition[1]
Various Tumor Cell LinesHGF-stimulatedCell ProliferationIC5018-42 nMSignificant blocking[1]
Various Tumor Cell LinesHGF-stimulatedCell MotilityIC5040-50 nMSignificant blocking[1]
In Vivo Studies
S114 Xenograftsc-Met dependentTumor Growth Inhibition% Inhibition7.5 mg/kg/day20%[1]
S114 Xenograftsc-Met dependentTumor Growth Inhibition% Inhibition15 mg/kg/day39%[1]
S114 Xenograftsc-Met dependentTumor Growth Inhibition% Inhibition30 mg/kg/day68%[1]
NCI-H69 XenograftsSmall Cell Lung CancerTumor Growth Inhibition% Inhibition16.5 µ g/day (intratumoral)99%[7]
NCI-H441 XenograftsNon-Small Cell Lung CancerTumor Growth Inhibition% Inhibition16.5 µ g/day (intratumoral)75%[7]
A549 XenograftsNon-Small Cell Lung CancerTumor Growth Inhibition% InhibitionNot Specified59%[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (BrdUrd Incorporation)
  • Cell Seeding: Plate cells in a 96-well plate and grow in a medium containing 0.1% FBS for 48 hours.

  • Treatment: Treat the cells with various concentrations of this compound in the presence of HGF (50 ng/mL) in a medium containing 2% FBS.

  • BrdUrd Labeling: After 18 hours of treatment, incubate the cells with BrdUrd for 1 hour.

  • Detection: Fix the cells and stain with an anti-BrdUrd peroxidase-conjugated antibody.

  • Data Acquisition: Read the absorbance at 630 nm to determine the rate of DNA synthesis as a measure of cell proliferation.[1]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Cell Treatment: Culture cells in a medium with 2% FBS in the presence or absence of HGF (50 ng/mL) and various concentrations of this compound for 72 hours.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8][9][10]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[8]

  • Flow Cytometry Analysis: Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[8][9]

Western Blotting for Protein Phosphorylation
  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of c-Met and downstream signaling proteins (e.g., Akt, ERK).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[3][11]

Visualizations

c-Met Signaling Pathway and Inhibition by this compound

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg PHA665752 This compound PHA665752->cMet Inhibits PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Cell Motility & Invasion ERK->Motility STAT3->Proliferation PLCg->Motility

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cross-Validation

Experimental_Workflow start Start genetic_models Select Genetic Models (e.g., TPR-MET cells, K-ras mutants) start->genetic_models treatment Treat with this compound (Dose-response) genetic_models->treatment phenotypic_assays Phenotypic Assays (Cell Growth, Apoptosis, Motility) treatment->phenotypic_assays biochemical_assays Biochemical Assays (Western Blot for p-cMet, p-Akt, p-ERK) treatment->biochemical_assays data_analysis Data Analysis & Comparison phenotypic_assays->data_analysis biochemical_assays->data_analysis conclusion Conclusion on On-Target Effects data_analysis->conclusion

Caption: A generalized workflow for the cross-validation of this compound effects.

References

Assessing the Specificity of PHA-665752 Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor PHA-665752's performance against a panel of kinases, supported by experimental data. It is intended to assist researchers in evaluating the specificity and potential off-target effects of this compound in their studies.

Introduction

This compound is a potent, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[4][6] Therefore, selective inhibitors of c-Met are valuable tools for cancer research and potential therapeutic agents. This guide assesses the specificity of this compound by comparing its inhibitory activity against c-Met to a panel of other kinases.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of protein kinases. Lower IC50 values indicate greater potency.

KinaseThis compound IC50 (nM)Reference
c-Met 9 [1][2]
Ron68[1]
Flk-1 (VEGFR2)200[1]
c-Abl1400[1]
FGFR13000[1]
EGFR3800[1]
c-Src6000[1]
IGF-IR>10000[1]
PDGFR>10000[1]
AURORA2>10000[1]
PKA>10000[1]
PKBα (Akt1)>10000[1]
p38α>10000[1]
MK2>10000[1]
MK3>10000[1]

Data compiled from publicly available sources.

As the data indicates, this compound exhibits high potency against c-Met with an IC50 of 9 nM.[1][2] The inhibitor shows significantly lower potency against other kinases, with IC50 values ranging from over 7-fold higher for Ron to more than 600-fold higher for c-Src. For a number of other kinases, the IC50 is greater than 10,000 nM, demonstrating a notable degree of selectivity for c-Met.[1] It has been reported that this compound exhibits greater than 50-fold selectivity for c-Met compared to a diverse panel of tyrosine and serine-threonine kinases.[2][3][4]

Comparison with Other c-Met Inhibitors

While direct side-by-side kinase panel data is limited in the public domain, a qualitative comparison can be made with other known c-Met inhibitors. For instance, compounds like SU11274, JNJ-38877605, and INCB28060 are also recognized as selective c-Met inhibitors.[6] The choice of inhibitor for a particular study will depend on the specific experimental context, including the cell types or tissues being investigated and the potential for off-target effects.

Experimental Protocols

The following is a generalized protocol for assessing the specificity of a kinase inhibitor like this compound against a kinase panel. This protocol is based on common methodologies for in vitro kinase assays.

Objective: To determine the IC50 values of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Microplates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

  • Reaction Setup:

    • Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the wells of the microplate.

    • Prepare a 2X kinase/substrate solution in the kinase reaction buffer. Add 2.5 µL of this solution to each well.

    • Prepare a 2X ATP solution in the kinase reaction buffer.

  • Kinase Reaction Initiation: To start the reaction, add 5 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature (or the optimal temperature for the specific kinase) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the control wells (DMSO-treated).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Mandatory Visualizations

Signaling Pathway

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg FAK FAK cMet->FAK PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Motility) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of this compound Reaction_Setup 3. Set up Kinase Reactions in Microplate Compound->Reaction_Setup Kinase_Panel 2. Prepare Kinase Panel and Substrates Kinase_Panel->Reaction_Setup Incubation 4. Incubate at Room Temperature Reaction_Setup->Incubation Detection 5. Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Measurement 6. Measure Luminescence Detection->Measurement IC50_Calc 7. Calculate IC50 Values Measurement->IC50_Calc

References

A Comparative Analysis of In Vivo Efficacy: PHA-665752 Versus Next-Generation c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vivo performance of PHA-665752 and its successors in targeting the c-Met signaling pathway, supported by experimental data and detailed protocols.

The c-Met receptor tyrosine kinase, a pivotal player in cell proliferation, motility, and invasion, has long been a compelling target in oncology.[1][2] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers.[1][2][3] this compound emerged as a potent and selective ATP-competitive inhibitor of c-Met, demonstrating significant anti-tumor activity in preclinical models.[4][5][6][7] This guide provides a comparative overview of the in vivo efficacy of this compound against a panel of next-generation c-Met inhibitors that have since entered the clinical landscape, including crizotinib, cabozantinib, capmatinib, and tepotinib.

In Vivo Efficacy: A Head-to-Head Comparison

The following tables summarize the quantitative data from key preclinical in vivo studies, offering a direct comparison of the anti-tumor effects of this compound and its successors across various tumor xenograft models.

InhibitorXenograft ModelDosageRoute of AdministrationTumor Growth Inhibition (TGI)Citation(s)
This compound S114 (Gastric Carcinoma)7.5, 15, 30 mg/kg/dayIntravenous (bolus)20%, 39%, 68%[4]
NCI-H69 (SCLC)0.825 mg/kg/dayIntratumoral99%[8]
NCI-H441 (NSCLC)0.825 mg/kg/dayIntratumoral75%[8]
A549 (NSCLC)0.825 mg/kg/dayIntratumoral59%[8]
KrasLA1 Mice (Lung Adenocarcinoma)12.5, 25 mg/kg/dayNot SpecifiedDose-dependent decrease in lung lesions[9]
Crizotinib EML4-ALK Mice (NSCLC)50, 100 mg/kg/dayOralStable disease at 50mg/kg, significant tumor regression at 100mg/kg[10]
4T1 (Breast Cancer)5 mg/kg (in combination)IntravenousSignificant reduction in tumor development[11]
NCI-H460 (NSCLC)7.5, 15 mg/kgIntraperitonealSignificant reduction in tumor volume and weight
Cabozantinib TT (Medullary Thyroid Cancer)10, 30, 60 mg/kgOralSignificant dose-dependent tumor growth inhibition[5]
MDA-MB-231 & HCC70 (TNBC) in hHGFtg-SCID miceNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth and metastasis[4][6]
Capmatinib MET-amplified NSCLC modelsNot SpecifiedNot SpecifiedActive against models with MET amplification, overexpression, or exon 14 skipping[2][12]
Tepotinib Hs746T (Gastric Cancer, METex14 skipping & METamp)3, 6 mg/kg QDNot SpecifiedEffective tumor growth inhibition and regression[1][9]
EBC-1 (NSCLC, METamp)15, 25 mg/kg QDNot SpecifiedTumor growth inhibition with complete regressions[9]
TPR-MET transformed NIH-3T312.5, 25 mg/kg QDNot SpecifiedStrong tumor growth inhibition and complete tumor regression[9]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the c-Met signaling pathway they target and the general workflow of the in vivo experiments conducted to evaluate their efficacy.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Motility Motility & Invasion STAT3->Motility Inhibitor c-Met Inhibitor (this compound, etc.) Inhibitor->cMet

Caption: The c-Met signaling pathway and the point of intervention for inhibitors.

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a cascade of downstream signaling through pathways including PI3K/AKT, RAS/MAPK, and STAT3, ultimately promoting cell proliferation, survival, and motility.[1][3][13] c-Met inhibitors like this compound competitively bind to the ATP-binding site of the c-Met kinase domain, blocking its activation and subsequent downstream signaling.[4][6]

InVivo_Experimental_Workflow start Tumor Cell Culture injection Subcutaneous/Orthotopic Injection into Mice start->injection establishment Tumor Establishment (Visible/Palpable) injection->establishment randomization Randomization into Treatment Groups establishment->randomization treatment Daily Administration of Inhibitor or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Regular Intervals monitoring->treatment endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint Study Conclusion analysis Immunohistochemistry, Western Blot, etc. endpoint->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of PHA-665752 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of PHA-665752, a potent and selective c-Met kinase inhibitor used in cancer research.

Core Safety and Handling Principles

While specific disposal instructions for this compound are not extensively detailed in publicly available resources, a Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is imperative to handle all laboratory chemicals with caution. Standard laboratory practices for handling solid chemical compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Storage:

  • Solid Form: Store at +4°C or -20°C as a solid powder, desiccated.[1][2]

  • In Solution (DMSO): Store at -20°C or -80°C.[2][3] Stock solutions in DMSO may be stable for a specified period (e.g., 6 months at -20°C), and it is recommended to use them promptly.[2][4]

Disposal Procedures for this compound

In the absence of specific federal or institutional guidelines for this compound, the following general procedures for chemical waste disposal should be strictly adhered to. These recommendations are based on standard laboratory safety protocols and information from the available SDS.

Step 1: Waste Segregation

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container for solid chemical waste. Do not mix with non-hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and disposed of in the solid chemical waste stream.

  • Liquid Waste (Solutions): Solutions of this compound, typically in DMSO, should be collected in a designated, labeled container for hazardous liquid waste. It is crucial not to dispose of these solutions down the drain. The SDS for this compound explicitly states to "Do not allow to enter sewers/ surface or ground water."

Step 2: Waste Collection and Labeling

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any solvents present (e.g., "DMSO").

  • The container should be kept closed when not in use and stored in a designated, secondary containment area to prevent spills.

Step 3: Institutional Disposal Protocol

  • Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for waste pickup.

  • Provide the EHS department with accurate information about the waste contents to ensure proper disposal according to local, state, and federal regulations.

In Case of a Spill: For small spills of solid this compound, the SDS advises to "Pick up mechanically." This involves carefully sweeping or scooping the material into a designated waste container. Avoid creating dust. The area should then be decontaminated with an appropriate solvent and cleaning materials, which should also be disposed of as hazardous waste.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 641.61 g/mol [1][2]
Formula C₃₂H₃₄Cl₂N₄O₄S[1][2]
CAS Number 477575-56-7[1][2]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO[2][5]
IC₅₀ for c-Met 9 nM[1][5]

Experimental Protocols Cited

While no specific disposal protocols were found, the search results reference several experimental protocols involving this compound, primarily related to its biological activity. These include:

  • In Vitro Kinase Assays: To determine the IC₅₀ value, a c-Met kinase domain GST-fusion protein is used with peptide substrates in the presence of ATP and MgCl₂ or MnCl₂.[5]

  • Cell Proliferation Assays: Tumor cell lines are seeded in 96-well plates, treated with varying concentrations of this compound, and cell proliferation is measured, often using a BrdUrd incorporation assay.[6]

  • Apoptosis Assays: Apoptosis can be assessed by treating cells with this compound and then using fluorescence microscopy to count apoptotic cells after staining with ethidium bromide and acridine orange, or by performing Western blot analysis for cleaved caspase-3.[5][7]

This compound Mechanism of Action

This compound is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[5] By binding to the active site of the kinase, it blocks the autophosphorylation of c-Met and the subsequent activation of downstream signaling pathways involved in cell growth, motility, and survival.

PHA665752_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Gab1 Gab-1 cMet->Gab1 activates STAT3 STAT3 Pathway cMet->STAT3 activates PHA665752 This compound PHA665752->cMet inhibits PI3K_Akt PI3K/Akt Pathway Gab1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Gab1->RAS_MAPK Cell_Functions Cell Proliferation, Survival, Motility PI3K_Akt->Cell_Functions RAS_MAPK->Cell_Functions STAT3->Cell_Functions

Caption: Inhibition of the c-Met signaling pathway by this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PHA-665752

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of PHA-665752, a potent and selective c-Met kinase inhibitor. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious and well-documented approach to laboratory use. This guide is intended to supplement, not replace, your institution's standard safety protocols and the product's Safety Data Sheet (SDS).

Immediate Safety and Handling Protocols

Standard laboratory best practices should be followed at all times when handling this compound. A risk assessment should be conducted prior to beginning any new experimental protocol.

Personal Protective Equipment (PPE)

Given the potent enzymatic inhibition of this compound, a higher level of personal protection than the minimum standard is recommended to prevent inadvertent exposure.

PPE CategoryMinimum RecommendationEnhanced Precautions (e.g., handling bulk powder)
Hand Protection Double-gloving with nitrile gloves.Wear chemical-resistant gloves (e.g., thicker nitrile or neoprene).
Eye Protection Safety glasses with side shields.Chemical splash goggles.
Body Protection A standard laboratory coat.A disposable gown over the lab coat.
Respiratory Protection Not generally required for small quantities in solution.Use a certified respirator (e.g., N95 or higher) when handling powder outside of a certified chemical fume hood.
Engineering Controls
  • Ventilation: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood.

  • Designated Area: Establish a designated area within the laboratory for the handling of this compound to prevent cross-contamination.

Operational and Disposal Plans

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Storage and Stability
ParameterRecommendation
Solid Compound Store at 4°C in a desiccator.
Stock Solutions (in DMSO) Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Disposal Procedures

While this compound is not classified as hazardous, its potent biological activity warrants careful disposal to prevent environmental release.

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., pipette tips, tubes) in a clearly labeled, sealed container. Dispose of as chemical waste through your institution's hazardous waste management program.

  • Liquid Waste: Collect all liquid waste containing this compound. Do not pour down the drain. Dispose of as chemical waste through your institution's hazardous waste management program.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

Experimental Protocols and Methodologies

This compound is a selective, ATP-competitive inhibitor of the c-Met kinase. Its use in research is primarily focused on studying c-Met signaling pathways and their role in cancer biology.

In Vitro Assays

This compound has been shown to inhibit c-Met autophosphorylation and downstream signaling pathways, affecting cell proliferation, motility, and survival.

Assay TypeTypical Concentration RangeKey Methodological Steps
c-Met Kinase Assay IC₅₀: ~9 nMUtilize a purified c-Met kinase domain and a suitable substrate. Measure the inhibition of ATP-dependent phosphorylation.
Cell Proliferation Assay 10 nM - 1 µMSeed cells in 96-well plates, treat with a serial dilution of this compound, and assess cell viability after 24-72 hours using assays such as MTT or CellTiter-Glo®.
Apoptosis Assay 100 nM - 1 µMTreat cells with this compound and measure markers of apoptosis, such as caspase-3/7 activation or Annexin V staining, via flow cytometry or luminescence-based assays.
Cell Migration/Invasion Assay 50 nM - 500 nMUse a Boyden chamber or a wound-healing (scratch) assay to assess the effect of this compound on cancer cell motility and invasion.
Western Blotting 50 nM - 500 nMTreat cells with this compound and probe for the phosphorylation status of c-Met and downstream effectors like Akt, ERK, and STAT3 to confirm target engagement.
In Vivo Studies

In xenograft models, this compound has demonstrated anti-tumor activity.

ParameterGuideline
Animal Model Nude mice bearing subcutaneous tumors from human cancer cell lines (e.g., GTL-16, U-87 MG).
Dosage and Administration Typically administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at doses ranging from 12.5 to 50 mg/kg, once or twice daily.
Formulation Often formulated in a vehicle such as 0.5% methylcellulose in water or a solution containing DMSO, PEG300, and saline.
Efficacy Readouts Monitor tumor volume over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-Met) and histological evaluation.

Visualizing the Mechanism of Action

To aid in understanding the role of this compound in cellular signaling, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

PHA665752_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Phosphorylates STAT STAT Pathway cMet->STAT PLCg PLCγ Pathway cMet->PLCg HGF HGF (Ligand) HGF->cMet Binds PHA665752 This compound PHA665752->cMet Inhibits PI3K_Akt PI3K/Akt Pathway Gab1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Gab1->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation Motility Motility PLCg->Motility

Caption: this compound inhibits c-Met signaling.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture 1. Cell Culture (e.g., GTL-16) Treatment 2. Treatment with This compound Cell_Culture->Treatment Analysis 3. Cellular & Molecular Analysis Treatment->Analysis Data_Analysis 7. Data Analysis & Interpretation Analysis->Data_Analysis Xenograft 4. Xenograft Model Establishment Dosing 5. Dosing with This compound Xenograft->Dosing Tumor_Measurement 6. Tumor Growth Measurement Dosing->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: A typical experimental workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-665752
Reactant of Route 2
Reactant of Route 2
PHA-665752

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.